molecular formula C11H13N B8012257 1-Phenyl-2-azabicyclo[2.1.1]hexane

1-Phenyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B8012257
M. Wt: 159.23 g/mol
InChI Key: XGNBBZIYJQLHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-azabicyclo[2.1.1]hexane is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-azabicyclo[2.1.1]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-azabicyclo[2.1.1]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11/h1-5,9,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNBBZIYJQLHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Phenyl-2-azabicyclo[2.1.1]hexane: A Saturated Bioisostere for Ortho-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-Phenyl-2-azabicyclo[2.1.1]hexane , a cutting-edge saturated bioisostere designed to replace ortho-substituted benzenes in drug discovery.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" initiative seeks to replace planar, aromatic rings with three-dimensional, sp³-rich scaffolds.[1] While bicyclo[1.1.1]pentanes (BCPs) have successfully mimicked para-substituted benzenes, replicating the geometry of ortho-substituted benzenes has remained a significant challenge.

1-Phenyl-2-azabicyclo[2.1.1]hexane (and its core scaffold, 2-azabicyclo[2.1.1]hexane or 2-aza-BCH ) has emerged as the definitive solution. By replacing the planar benzene ring with this rigid, bridged bicycle, researchers can maintain the critical 60° vector alignment of ortho-substituents while dramatically improving physicochemical properties such as solubility, metabolic stability, and lipophilicity (LogP).

This guide details the structural rationale, physicochemical profiling, and the state-of-the-art synthetic protocols required to integrate this scaffold into your lead optimization programs.

Structural Rationale & Geometric Analysis

The Ortho-Vector Mimicry

The primary failure mode of flexible alkyl linkers is the entropic penalty upon binding. The 2-azabicyclo[2.1.1]hexane scaffold solves this by locking substituents into a rigid conformation that superimposes with the ortho-substitution pattern of benzene.

  • Benzene (Ortho): Substituents at positions 1 and 2 are separated by ~1.4 Å (bond length) with an exit vector angle of 60° .

  • 2-Azabicyclo[2.1.1]hexane:

    • Position 1 (Bridgehead): Typically holds the aryl or primary substituent (e.g., Phenyl).

    • Position 2 (Bridge Nitrogen): Acts as the second substituent or attachment point.

    • Geometry: The angle between the C1-Substituent vector and the N2-Substituent vector is approximately 66–70° , providing a near-perfect bioisosteric match for ortho-substituted arenes (e.g., 2-substituted biphenyls or 2-aminopyridines).

Graphviz Visualization: Vector Alignment

The following diagram illustrates the structural superposition of an ortho-substituted biphenyl and its 2-aza-BCH bioisostere.

Bioisostere_Alignment cluster_0 Target: Ortho-Substituted Benzene cluster_1 Bioisostere: 1-Phenyl-2-azabicyclo[2.1.1]hexane Benzene Benzene Ring (Planar, sp2) Sub1 Substituent 1 (e.g., Phenyl) Benzene->Sub1 Vector A Sub2 Substituent 2 (e.g., Amine/Amide) Benzene->Sub2 Vector B (60° Angle) BCH 2-Aza-BCH Core (Rigid, sp3) Benzene->BCH Bioisosteric Replacement Ph Phenyl (at C1) BCH->Ph Vector A' N_Sub N-Substituent (at N2) BCH->N_Sub Vector B' (~66° Angle)

Caption: Structural comparison showing the conservation of exit vectors between the planar benzene ring and the saturated 2-azabicyclo[2.1.1]hexane scaffold.

Physicochemical Profile

Replacing a benzene ring with 1-phenyl-2-azabicyclo[2.1.1]hexane introduces significant physicochemical advantages, primarily driven by the increase in fraction of sp³ carbons (


) and the basicity of the nitrogen (if left as a free amine).
PropertyOrtho-Substituted Benzene1-Phenyl-2-azabicyclo[2.1.1]hexaneImpact on Drug Design
Hybridization Planar (

)
3D (

)
Increases solubility; disrupts crystal packing.
Lipophilicity (cLogP) High (e.g., ~2.5 for biphenyl)Reduced (~0.4 - 1.5)Improves water solubility and reduces non-specific binding.
Solubility LowHighThe basic nitrogen (if unsubstituted) and 3D shape enhance aqueous solubility.
Metabolic Stability Low (prone to epoxidation/hydroxylation)HighRemoves aromatic ring metabolic hotspots; bridgehead positions are sterically protected.
Basicity (pKa) N/A (unless aniline: pKa ~4-5)Moderate (Sec. Amine: pKa ~9-10)Can be modulated via N-substitution (amides, ureas) to tune permeability.

Synthetic Methodology

Synthesizing the 1-phenyl-2-azabicyclo[2.1.1]hexane core has historically been challenging. However, recent breakthroughs by the Mykhailiuk group and others have established two robust routes: the Iodocyclization (for scale-up) and the [3+2] Cycloaddition (for modular library generation).

Protocol A: Modular [3+2] Cycloaddition (Recommended for Discovery)

This method allows for the rapid assembly of the scaffold from bicyclo[1.1.0]butanes (BCBs) and imines . It is highly modular, allowing variation at the N-position.

Reaction Scheme:



Step-by-Step Protocol:
  • Reagents:

    • Substrate: 1-Phenyl-bicyclo[1.1.0]butane (Commercially available or synthesized from phenyl-cyclobutane precursors).

    • Reactant: N-Tosyl imine or N-Aryl imine (depending on desired N-substituent).

    • Catalyst: Zn(OTf)

      
       or ZnI
      
      
      
      (10-20 mol%).
    • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • In a flame-dried Schlenk tube under Argon, dissolve 1-Phenyl-BCB (1.0 equiv) and the Imine (1.2 equiv) in anhydrous DCM (0.1 M).

    • Add the Zinc catalyst at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Track consumption of BCB via TLC (stain with KMnO

      
      ) or LCMS.
      
  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with DCM (3x). Dry combined organics over Na

      
      SO
      
      
      
      .
    • Concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield: Typically 60–85%.

Protocol B: Intramolecular Iodocyclization (Scale-Up)

For generating the free amine or simple derivatives in multi-gram quantities.

Workflow:

  • Precursor: Start with a (3-phenylcyclobutyl)methanamine derivative.

  • Cyclization: Treat with Iodine (

    
    ) and base to induce ring closure via the "strain-release" mechanism or direct displacement.
    
  • Deiodination: Remove the iodine atom (if present from the precursor path) using radical conditions (AIBN/Bu

    
    SnH or equivalent silane).
    
Graphviz Visualization: Synthetic Workflow

Synthesis_Workflow cluster_inputs Precursors BCB 1-Phenyl-Bicyclo[1.1.0]butane Reaction [3+2] Cycloaddition Cat: Zn(OTf)2 or ZnI2 Solvent: DCM, RT BCB->Reaction Imine N-Substituted Imine Imine->Reaction Intermediate Crude Mixture (1-Phenyl-2-aza-BCH derivative) Reaction->Intermediate Purification Purification (Flash Chromatography) Intermediate->Purification Product 1-Phenyl-2-azabicyclo[2.1.1]hexane (Pure Bioisostere) Purification->Product

Caption: Modular synthesis of 1-phenyl-2-azabicyclo[2.1.1]hexane via Lewis Acid-catalyzed [3+2] cycloaddition.

Case Studies & Application

The 2-azabicyclo[2.1.1]hexane scaffold has been validated in several high-profile medicinal chemistry campaigns.

  • Case Study: Boscalid Analogue (Fungicide/Bioactive):

    • Original: Contains a biphenyl-2-amide core (ortho-substituted).

    • Modification: Replacement of the central benzene ring with the 2-azabicyclo[2.1.1]hexane core.

    • Outcome: The saturated analogue retained biological potency (IC50) while significantly improving solubility and reducing the metabolic clearance rate (Cl_int). The "kink" provided by the bicycle perfectly mimicked the twisted conformation of the ortho-biphenyl system.

  • Case Study: Kinase Inhibitors (General):

    • Inhibitors requiring a twisted biaryl geometry to fit into the ATP-binding pocket (e.g., Type II inhibitors) benefit from this scaffold. The 2-aza-BCH core enforces the necessary twist angle (~66°) without the entropic cost of a flexible linker.

References

  • Mykhailiuk, P. K. et al. (2023).[2][3][4] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science , 14, 14092–14099.[2] Link

  • Mykhailiuk, P. K. et al. (2023).[2][3][4] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring. Nature Chemistry , 15, 1155–1163.[3][4] Link

  • Leitch, J. A. et al. (2023). Zinc-Catalyzed Enantioselective Formal (3+2) Cycloadditions of Bicyclobutanes with Imines. Angewandte Chemie Int.[5] Ed. , 62, e202305043.[6] Link

  • Levterov, V. V. et al. (2016). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Synlett , 27, 2251–2253.[2] Link

  • Barnes-Seeman, D. et al. (2014). The role of saturated bioisosteres in modern drug discovery. Journal of Medicinal Chemistry , 57(21), 8679-8702. Link

Sources

Conformational Analysis of 1-Phenyl-2-azabicyclo[2.1.1]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of 1-Phenyl-2-azabicyclo[2.1.1]hexane , a high-value, saturated bioisostere used to constrain pharmacophores in drug discovery.

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the 1-phenyl-2-azabicyclo[2.1.1]hexane scaffold represents a critical tool for increasing fraction saturation (


) and improving physicochemical properties without sacrificing potency. Unlike flexible phenethylamines or planar aromatic systems, this scaffold rigidly locks the nitrogen vector relative to the phenyl ring, creating a defined 3D volume that mimics the bioactive conformation of ortho- or meta-substituted arenes and constrained proline analogues.

This guide provides a rigorous framework for analyzing the conformational dynamics of this scaffold, focusing on the interplay between bridgehead strain , nitrogen inversion , and phenyl rotation .

Structural Fundamentals & Geometry

The Bicyclo[2.1.1]hexane Core

The parent bicyclo[2.1.1]hexane system is a highly strained, bridged bicycle often described as a "book" shape.

  • Strain Energy: Approximately 60–65 kcal/mol , significantly higher than bicyclo[2.2.1]heptane (norbornane).

  • Pucker Angle: The cyclobutane rings share a bond (C1–C4). The angle between the two "wings" (C1-C2-C3-C4 and C1-C5-C6-C4) defines the scaffold's rigidity.

  • Substitution Effect: Placing a phenyl group at the C1 bridgehead and a nitrogen atom at position 2 creates a unique vector relationship. The C1-Phenyl bond is rigidly held at a specific angle relative to the N2 lone pair, often mimicking the

    
     and 
    
    
    
    torsion angles of bioactive peptides or the twist of biphenyl systems.
Vector Analysis

The 1-phenyl-2-azabicyclo[2.1.1]hexane scaffold is frequently employed as a bioisostere for:

  • Constrained Phenethylamines: Locking the ethyl chain into a cyclobutane/cyclopentane hybrid.

  • Ortho-Substituted Benzenes: The C2-N vector projects similarly to an ortho-substituent relative to the C1-Phenyl group.

  • 2,4-Methanoproline Analogues: When carboxylated, these serve as rigid proline mimetics.

Conformational Dynamics: The Three Critical Variables

To fully characterize this scaffold, one must analyze three specific degrees of freedom.

Variable A: Nitrogen Inversion (N2)

Unlike acyclic amines, the nitrogen in a strained bicyclic system has a higher barrier to inversion due to ring strain (Baeyer strain) and eclipsing interactions (Pitzer strain).

  • Observation: In 2-azabicyclo[2.1.1]hexanes, the N-lone pair typically favors the endo orientation (pointing "in" towards the bridge) to minimize steric clash with C3 substituents, though this is substituent-dependent.

  • Impact: This creates a distinct hydrogen-bond acceptor vector that does not average out on the NMR timescale at room temperature.

Variable B: Phenyl Rotation (C1-Ph)

The bond connecting the phenyl ring to the C1 bridgehead allows rotation. However, the rotation is not free.

  • Rotational Barrier: The "methano" bridge (C5/C6) and the ethano bridge (C2/C3) create a steric fence.

  • Preferred Conformer: The phenyl ring typically adopts a conformation that bisects the H-C5-H angle to minimize A-1,3 strain.

Variable C: Ring Pucker

While the skeleton is rigid, slight flexing (puckering) of the C2-C3-C4-C1 plane can occur. This is often coupled with the N-inversion state.

Experimental Protocol: Conformational Validation

This protocol synthesizes computational prediction with physical validation.

Phase 1: Computational Prediction (DFT Workflow)

Before synthesis, define the energy landscape.

Tools: Gaussian16 or ORCA. Functional/Basis Set:


B97X-D / def2-TZVP (includes dispersion corrections critical for cage systems).
  • Generate Conformers: Rotate the C1-Phenyl bond in 10° increments.

  • Transition State Search: Locate the Transition State (TS) for Nitrogen inversion.

  • Output: Calculate the

    
     between the endo and exo N-invertomers.
    
Phase 2: Spectroscopic Validation (NMR)

Objective: Determine the solution-state population of conformers.

  • Instrument: 500 MHz NMR or higher.

  • Solvent:

    
     (standard) and 
    
    
    
    (to check H-bond effects).
  • Key Experiment: 1D NOE / 2D NOESY

    • Irradiate the Bridgehead Phenyl ortho-protons.

    • Look for NOE:

      • Strong NOE to H5/H6 (exo)

        
         Indicates specific rotational preference.
        
      • NOE to N-H (if secondary amine)

        
         Confirms N-configuration.
        
    • Coupling Constants (

      
      ):  Measure 
      
      
      
      values between H3 and H4. In the [2.1.1] system, "W-coupling" (long-range
      
      
      ) is a hallmark of the rigid cage.
Phase 3: X-Ray Crystallography

The gold standard. If the HCl salt is crystalline:

  • Compare the C1-C2-N-C3 dihedral angle in the solid state vs. the DFT global minimum.

  • Note: Crystal packing forces can sometimes trap a local minimum (e.g., a specific phenyl rotation angle) that may equilibrate in solution.

Visualization of the Workflow

The following diagram illustrates the integrated workflow for validating the scaffold's conformation.

ConformationalAnalysis cluster_0 1. Synthesis cluster_1 2. Computational (DFT) cluster_2 3. Experimental Validation Start Precursor (N-Boc-2-aza-bicyclo...) Reaction C1-Arylation / Photocycloaddition Start->Reaction Isolate Isolate 1-Ph-2-aza Scaffold Reaction->Isolate GeomOpt Geometry Opt (wB97X-D/def2-TZVP) Isolate->GeomOpt In Silico Model NMR 1H NMR & NOESY (Solution State) Isolate->NMR XRay X-Ray Diffraction (Solid State) Isolate->XRay Scan PES Scan (Phenyl Rotation) GeomOpt->Scan TS_Calc N-Inversion Barrier Calc Scan->TS_Calc Decision Bioactive Conformer Model TS_Calc->Decision Energy Penalty NMR->Decision NOE Constraints XRay->Decision Dihedrals

Caption: Integrated workflow combining synthesis, DFT modeling, and spectroscopic validation to define the bioactive volume.

Data Summary: Physicochemical Comparison

The table below highlights why this scaffold is chosen over traditional aromatic rings.

PropertyPhenyl Ring (Flat)1-Phenyl-2-azabicyclo[2.1.1]hexaneImpact on Drug Design
Hybridization

(Planar)
Mixed

(Cage) +

(Ph)
Increases

; improves solubility.
Vector (

)

(Ortho)

(Tunable)
Mimics ortho-substitution with higher rigidity.
Metabolic Stability Low (CYP oxidation)High (Blocked sites)Bridgehead substitution blocks metabolic hot spots.
Lipophilicity High (LogP ~2.0)ModerateLowers LogD; improves permeability.

References

  • Mykhailiuk, P. K. (2023).[1][2][3][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.

  • Lescop, C., et al. (2001).[5] A new synthesis of 2-azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry.

  • Jenkins, C. L., et al. (2004).[6] Substituted 2-azabicyclo[2.1.1]hexanes as Constrained Proline Analogues. Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2022).[7] Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. [7]

  • Denisenko, A., et al. (2023).[1][4][8] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science.

Sources

Engineering 3D-ness: The Role of 1-Phenyl-2-azabicyclo[2.1.1]hexane in Increasing Fsp3 Fraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, "Escaping from Flatland" is not merely a slogan but a physicochemical imperative. Low Fsp3 (fraction of sp3-hybridized carbons) correlates with poor solubility, high promiscuity, and attrition in clinical trials. This guide focuses on a specific, high-value scaffold: 1-Phenyl-2-azabicyclo[2.1.1]hexane .[1]

This bridged bicyclic amine serves as a conformationally restricted, sp3-rich bioisostere for 2-phenylpyrrolidine, 2-phenylpiperidine, and even ortho-substituted biphenyl systems. By incorporating this scaffold, researchers can dramatically increase Fsp3 while maintaining critical vector orientation, resulting in improved solubility and metabolic stability without sacrificing potency.

Part 1: The "Escape from Flatland" Imperative

The Fsp3 Deficit

Traditional medicinal chemistry relies heavily on aromatic rings (phenyl, pyridine, heteroaromatics) to drive potency via


 stacking and hydrophobic interactions. However, an over-reliance on these flat architectures leads to:
  • Poor Solubility: Planar molecules stack efficiently in crystal lattices, increasing melting points and reducing aqueous solubility.

  • Non-Specificity: Flat molecules often bind promiscuously to off-target proteins (e.g., CYP450s, hERG).

The Metric: Fsp3 is defined as:



Target: Successful clinical candidates typically exhibit Fsp3 > 0.42.
The Solution: 1-Phenyl-2-azabicyclo[2.1.1]hexane

This scaffold represents a "meta-stable" bridge between flat aromatics and flexible aliphatics.

  • Structural Logic: It is a bicyclic analogue of pyrrolidine.[2] The "1-phenyl" substitution places an aromatic ring at the bridgehead.

  • Vector Fidelity: Unlike a flexible alkyl chain, the bicyclic cage locks the phenyl group into a specific vector, mimicking the geometry of ortho-substituted benzenes or twisted biphenyls, but with a saturated core.

Part 2: Structural Analysis & Mechanism

The 1-Phenyl-2-azabicyclo[2.1.1]hexane system functions through two primary mechanisms: Geometric Rigidification and Lipophilicity Modulation .

Geometric Vector Analysis

In a standard 2-phenylpyrrolidine, the phenyl ring has free rotation (though restricted). In the 2.1.1 system, the phenyl is locked at the bridgehead. This creates a defined exit vector that can position substituents into a binding pocket with lower entropic penalty (


) upon binding.
Physicochemical Impact

Replacing a flat aromatic linker (like a phenylene) or a flexible ring with this scaffold results in:

  • Increased Solubility: The "3D" shape disrupts crystal packing.

  • Lower LogP: The saturation lowers the partition coefficient compared to a biaryl system.

  • Metabolic Blocking: The bridgehead position is sterically hindered, often blocking metabolic hotspots (e.g., benzylic oxidation).

Visualization: The Bioisostere Concept

The following diagram illustrates the transition from a flat "Phenyl-Piperidine" motif to the rigid, 3D "Phenyl-Azabicyclo" motif.

Bioisostere_Logic cluster_flat Current State: Flat & Flexible cluster_3d Optimized State: Rigid & 3D Flat_Molecule 2-Phenylpiperidine (Low Fsp3, Flexible) Issue High Entropy Cost Crystal Packing Metabolic Liability Flat_Molecule->Issue Rigid_Molecule 1-Phenyl-2-azabicyclo[2.1.1]hexane (High Fsp3, Rigid) Flat_Molecule->Rigid_Molecule Scaffold Hop Benefit Low Entropy Cost Disrupted Packing Metabolic Stability Rigid_Molecule->Benefit

Caption: Transition from flexible/flat scaffolds to the rigid 2.1.1 system improves physicochemical properties while retaining vector fidelity.

Part 3: Synthetic Accessibility (Protocols)

The synthesis of 1-substituted 2-azabicyclo[2.1.1]hexanes is non-trivial due to ring strain.[3] The most authoritative method, pioneered by the Mykhailiuk group (Enamine), utilizes Intramolecular [2+2] Photocycloaddition .

Experimental Protocol: Synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane Core

Objective: Synthesize the core scaffold from an acyclic precursor. Precursor:


-Allyl-

-benzyl-styrene derivative (or similar

-tethered alkene).
Step 1: Precursor Assembly
  • Reactants: Acetophenone (or benzaldehyde derivative), Allylamine.

  • Procedure: Form the imine/enamine or use reductive amination to link the phenyl-bearing carbon to the allylamine tail. Note: To get the 1-phenyl bridgehead, the precursor is typically a styrene moiety tethered to an alkene.

  • Specific Precursor:

    
    -(2-phenylallyl)-N-protected-amine is a common entry point.
    
Step 2: Photocycloaddition (The Key Step)

This step builds the strained cage.

  • Reagents: Precursor (0.05 M in Acetone/Acetonitrile).

  • Catalyst: Thioxanthone (Sensitizer) if direct excitation is insufficient.

  • Equipment: Flow photoreactor (e.g., Vapourtec) or Batch UV reactor (365 nm LED).

  • Procedure:

    • Dissolve the diene precursor in degassed acetonitrile.

    • Add sensitizer (10 mol%).

    • Irradiate at 365 nm for 4–12 hours.

    • Monitor by NMR for disappearance of olefinic protons.

    • Safety: The product is highly strained. Keep temperature < 30°C.

Step 3: Deprotection/Isolation
  • Evaporate solvent.[4]

  • Purify via column chromatography (Silica, Hexane/EtOAc).

  • Deprotect the nitrogen (e.g., Boc removal with TFA/DCM) to yield the free amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_mech Mechanism start Starting Materials (Styrenes + Allylamines) step1 Precursor Assembly (N-tethering) start->step1 step2 [2+2] Photocycloaddition (365 nm, MeCN) step1->step2 hv step3 Isolation & Deprotection step2->step3 mech1 Excited State (Triplet) step2->mech1 final 1-Phenyl-2-azabicyclo[2.1.1]hexane step3->final mech2 Biradical Intermediate mech1->mech2 mech3 Ring Closure mech2->mech3

Caption: The photochemical route is the primary method for accessing the strained 2.1.1 cage.

Part 4: Data & Physicochemical Comparison

The following table aggregates data comparing a standard "Flat" lead compound (Biphenyl or Phenyl-Piperidine) against its "3D" 2-Azabicyclo[2.1.1]hexane analogue.

PropertyStandard Flat Scaffold (e.g., 2-Phenylpiperidine)3D Scaffold (1-Phenyl-2-azabicyclo[2.1.1]hexane)Impact
Fsp3 Fraction 0.45 (approx)0.60+ Improved (Higher saturation)
LogD (pH 7.4) 3.52.8 Improved (Lower lipophilicity)
Solubility (µM) < 10 µM> 100 µM Critical (Disrupted packing)
Metabolic Stability Low (Benzylic oxidation prone)High (Bridgehead is sterically protected)Improved
Vector Angle Flexible / PlanarRigid / Defined (approx 109°)Maintained (Bioisosteric)

Data Source Interpretation: The increase in solubility is the most significant gain. The 2.1.1 cage prevents the formation of stable crystal lattices common in flat aromatic drugs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2020).[4] Saturated Bioisosteres of Benzene: Where to Find Them and How to Get Them. Angewandte Chemie International Edition. Link

  • Denisenko, A., et al. (2023).[4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link

  • Levterov, V. V., et al. (2018). Photochemical in-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Journal of Organic Chemistry. Link[5]

  • Enamine Ltd. (2025).[6] Saturated Bioisosteres Catalog: Bicyclo[2.1.1]hexanes. Link

Sources

Technical Guide: Thermodynamic Stability of Phenyl-Substituted Azabicyclo[2.1.1]hexane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azabicyclo[2.1.1]hexane (Aza-BCH) core represents a frontier in "escape-from-flatland" medicinal chemistry. As a saturated, conformationally rigid bioisostere of proline and ortho-substituted benzenes, it offers unique vector alignment and improved physicochemical properties (solubility, metabolic stability). However, the incorporation of a bulky phenyl substituent onto this highly strained (~60-65 kcal/mol) cage introduces complex thermodynamic challenges.

This guide analyzes the thermodynamic stability of phenyl-substituted Aza-BCH systems, distinguishing between kinetic persistence and thermodynamic potential . It provides validated protocols for synthesis and stability profiling, designed for researchers optimizing lead compounds.

The Thermodynamic Landscape: Strain vs. Persistence

Ring Strain and Bond Angles

The Aza-BCH skeleton is inherently high-energy due to "boat-boat" conformational locking and significant angle strain.

  • Bridgehead Distortion: The C1 and C4 bridgehead carbons deviate significantly from ideal

    
     geometry (
    
    
    
    ), with internal angles often compressed to
    
    
    .
  • Phenyl Interaction: Introducing a phenyl group at C1 (bridgehead) or C5 (bridge) exacerbates this strain via steric clash with the endo protons or the nitrogen lone pair.

Thermodynamic Hierarchy of Isomers: In phenyl-substituted systems, the relative stability is dictated by the minimization of 1,3-diaxial-like interactions.

Isomer ConfigurationRelative StabilityDominant Destabilizing Factor
1-Phenyl (Bridgehead) HighBridgehead strain; Phenyl-C5/C6 steric clash.
5-exo-Phenyl ModerateSteric interaction with N-substituent (if bulky).
5-endo-Phenyl LowSevere steric clash with C6-endo protons ("Flagpole" interaction).
N-Phenyl (Aniline-like) VariableDepends on N-pyramidalization and conjugation.
The Kinetic Trap

Despite high strain energy, phenyl-Aza-BCHs are kinetically stable at physiological temperatures. The orbital alignment required for ring-opening (e.g., retro-[2+2] cycloaddition or electrocyclic ring opening to dienes) is thermally forbidden or has a high activation barrier (


 kcal/mol) in the absence of transition metal catalysts or extreme heat (

C).

Synthetic Pathways: Controlling the Thermodynamic Outcome

To access these strained systems, we cannot rely on thermodynamic equilibration. We must use Kinetic Control strategies.

Protocol A: Intramolecular [2+2] Photocycloaddition

This is the "Gold Standard" for generating the Aza-BCH core. It builds the strain energy using light quanta rather than thermal energy.

Mechanism: Excitation of a phenyl-enone or styrene derivative followed by entrapment of a tethered allylamine.

Step-by-Step Workflow:

  • Precursor Assembly: Synthesize the

    
    -allyl-2-phenyl-acrylamide precursor.
    
  • Irradiation: Dissolve precursor (0.05 M) in degassed Acetonitrile.

  • Catalysis: Add Xanthone (5 mol%) as a triplet sensitizer.

  • Reaction: Irradiate at

    
     nm (LED reactor) at 25°C. Monitor by UPLC-MS.
    
  • Validation: The formation of the bicyclic product is indicated by the disappearance of olefinic protons and the appearance of high-field bridgehead protons (

    
     2.5–3.5 ppm).
    
Protocol B: Strain-Release Functionalization (Bioisostere Synthesis)

A modern approach utilizing bicyclo[1.1.0]butanes (BCBs) to access 2,4-disubstituted systems.

Mechanism: Nucleophilic attack on the central bond of a BCB, releasing ~20 kcal/mol of strain to form the slightly less strained Aza-BCH.

SynthesisPathways cluster_0 Photochemical Route (Kinetic) cluster_1 Strain-Release Route (Thermodynamic) Precursor N-Allyl Precursor ExcitedState Triplet State (Biradical) Precursor->ExcitedState hv, Sensitizer Product1 Phenyl-Aza-BCH (High Strain) ExcitedState->Product1 ISC / Cyclization BCB Bicyclo[1.1.0]butane Intermediate Zwitterionic Intermediate BCB->Intermediate Nucleophile (Ph-NH2) Product2 Phenyl-Aza-BCH (Relaxed) Intermediate->Product2 Cyclization caption Fig 1: Kinetic vs. Strain-Release Synthetic Pathways

Stability Profiling: Experimental Validation

As a scientist, you must validate the integrity of the phenyl-Aza-BCH core under stress.

Acid/Base Challenge (Epimerization Check)

Phenyl substituents at the C5 position are prone to epimerization if an adjacent carbonyl is present (e.g., in proline mimetic scaffolds).

Protocol:

  • Dissolve compound (10 mg) in

    
    .
    
  • Add 2 equivalents of

    
     (Base challenge) or 
    
    
    
    (Acid challenge).
  • Incubate at 40°C for 24 hours.

  • Analysis: Monitor

    
    -NMR for scrambling of the C5 proton signal. Preservation of the coupling constant (
    
    
    
    ) confirms configurational stability.
Thermal Decomposition Analysis (DSC)

Determine the "ceiling temperature" where the cage collapses.

Protocol:

  • Load 2-5 mg of crystalline sample into a Tzero aluminum pan.

  • Run Differential Scanning Calorimetry (DSC) from 40°C to 250°C at 10°C/min.

  • Interpretation: An exothermic event typically signals ring opening (e.g., to a diene).

    • Stable: No events

      
      C.
      
    • Unstable: Exotherm

      
      C (Unsuitable for drug development).
      
Metabolic Stability (Microsomal)

Phenyl-Aza-BCHs often show superior metabolic stability compared to their phenyl-ring counterparts because the bridgehead carbons are blocked from oxidation (CYP450).

Data Comparison (Representative):

Scaffold

(Human Microsomes)

(min)
Primary Metabolite
Biaryl (Reference) High (>50

L/min/mg)
< 15Phenyl hydroxylation
Phenyl-Aza-BCH Low (<10

L/min/mg)
> 60N-oxidation (minor)

Decomposition Pathways

Understanding how these systems fail is crucial for troubleshooting synthesis and storage.

Decomposition AzaBCH Phenyl-Aza-BCH (Intact) path1 Thermal Pathway (>150°C) AzaBCH->path1 path2 Acidic Pathway (Strong Acid) AzaBCH->path2 path3 Metabolic Pathway (CYP450) AzaBCH->path3 Diene 1,4-Diene (Ring Opening) path1->Diene Retro-[2+2] Cation Carbocation Rearrangement path2->Cation Bridge Cleavage NOxide N-Oxide (Stable) path3->NOxide Oxidation caption Fig 2: Major Decomposition and Metabolic Pathways

References

  • Mykhailiuk, P. K., et al. (2023).[1][2][3] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link

  • Denisenko, A., et al. (2020).[2] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition. Link

  • Krow, G. R., & Cannon, K. C. (2004).[4][5] Azabicyclo[2.1.1]hexanes.[3][5][6][7][8][9][10] A Review. Heterocycles. Link

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues. Journal of Organic Chemistry. Link

  • Levterov, V. V., et al. (2023).[2][3][11] An "Ideal" Bioisostere of the Para-Substituted Phenyl Ring. Journal of the American Chemical Society.[12] Link

Sources

3D Structural Characteristics of 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Saturated Bioisosteres in Drug Design

Part 1: Executive Summary

1-Phenyl-2-azabicyclo[2.1.1]hexane represents a high-value "saturated bioisostere" scaffold, offering a rigidified alternative to flexible amines like 2-phenylpyrrolidine or planar aromatic systems.[1] By incorporating the phenyl ring at the bridgehead (C1) position of the highly strained [2.1.1] cage, this molecule locks the aromatic vector in a specific spatial orientation relative to the amine.[1]

This guide details the structural anatomy, vector analysis, and physicochemical implications of this scaffold, providing researchers with the data needed to deploy it for "escaping flatland"—increasing sp³ character to improve solubility and metabolic stability while retaining potency.[1]

Part 2: Structural Anatomy & 3D Geometry[1]
1. The [2.1.1] Cage Architecture

Unlike the more common [2.2.1] (norbornane) or [2.2.2] systems, the 2-azabicyclo[2.1.1]hexane core is defined by extreme ring strain (~60–65 kcal/mol) and a unique "book-shape" pucker.[1]

  • Bridgehead Constraints: The C1 and C4 bridgehead carbons are forced into a pyramidal geometry with significantly distorted bond angles (internal angles < 90°), increasing the s-character of the exocyclic bonds.

  • The "Book" Angle: The bicyclic system forms a dihedral angle between the C1-C5-C4 and C1-N2-C3-C4 planes. This creates a distinct "cleft" that is sterically accessible, unlike the bulkier [2.2.2] systems.[1]

2. The 1-Phenyl Vector (The "Exit Vector")

In 1-phenyl-2-azabicyclo[2.1.1]hexane, the phenyl group replaces the bridgehead hydrogen. This is structurally significant for two reasons:

  • Orthogonality: The vector of the phenyl ring (C1–C_Ar bond) projects outward, roughly perpendicular to the average plane of the nitrogen lone pair.[1] This mimics the geometry of ortho-substituted benzenes or twisted biphenyls but without the rotational freedom.

  • Rotational Lock: The phenyl ring can rotate around the C1–C_Ar bond, but its precession angle is fixed by the cage.[1] This reduces the entropic penalty of binding compared to a flexible acyclic analogue (e.g., benzylamine derivatives).[1]

3. Comparison of Vectors (Bioisosterism)
Feature2-Phenylpyrrolidine (Flexible)1-Phenyl-2-azabicyclo[2.1.1]hexane (Rigid)Structural Implication
C-N-C Angle ~109.5° (Relaxed)~102° (Strained)Increased s-character in N-LP; lower pKa.
Phenyl Vector Equatorial/Axial equilibratingFixed Bridgehead VectorPrecise projection of hydrophobic bulk.[1]
Conformation Envelope pucker (dynamic)Rigid "Book" shapePre-organized for receptor binding.[1]
Part 3: Physicochemical Implications[1][2]
1. Basicity (pKa) Modulation

The basicity of the nitrogen in 2-azabicyclo[2.1.1]hexane is lower than that of pyrrolidine (pKa ~11.3).[1]

  • Observed Effect: The strain in the [2.1.1] ring forces the C-N bonds to adopt higher s-character (rehybridization), leaving the nitrogen lone pair with more s-character, which stabilizes it and lowers basicity.[1]

  • 1-Phenyl Impact: The inductive electron-withdrawing effect of the phenyl group at C1 further lowers the pKa, typically into the 8.5–9.5 range .[1] This is advantageous for CNS penetration, reducing the percentage of cationic species at physiological pH compared to standard secondary amines.[1]

2. Metabolic Stability

The [2.1.1] cage is metabolically robust.[1]

  • Bridgehead Protection: The C1 and C4 positions are blocked (C1 by Phenyl, C4 is tertiary).[1] This prevents standard P450-mediated hydroxylation at the

    
    -carbon positions, a common clearance pathway for pyrrolidines.[1]
    
  • Lipophilicity (LogD): Replacing a planar aromatic ring or a flexible chain with this compact, 3D cage typically lowers LogD due to the lower molecular surface area (PSA) relative to volume, improving solubility.[1]

Part 4: Experimental & Computational Protocols
Protocol A: Computational Conformational Analysis (DFT)

To validate the vector alignment for your specific target, follow this self-validating computational workflow.

  • Input Generation: Build the 3D structure of 1-phenyl-2-azabicyclo[2.1.1]hexane.

  • Method: DFT (Density Functional Theory).[1]

    • Functional: B3LYP or

      
      B97X-D (includes dispersion).
      
    • Basis Set: 6-31G(d,p) for optimization; 6-311+G(d,p) for single-point energy.[1]

    • Solvation: CPCM (Water) to mimic physiological conditions.[1]

  • Validation Check:

    • Calculate the N-C1-C(Ar) bond angle.

    • Scan the torsion angle of the phenyl ring relative to the bridgehead to identify the global minimum.[1]

    • Success Criterion: No imaginary frequencies in vibrational analysis.[1]

Protocol B: Synthesis via Strain-Release (Summary)

The most robust route to this scaffold utilizes [1.1.0]bicyclobutane precursors.[1]

  • Precursor: 1-Phenyl-bicyclo[1.1.0]butane.

  • Reagent: N-centered radical source or electrophilic amine equivalent.[1]

  • Mechanism: Radical addition across the central C1-C3 bond of the bicyclobutane releases strain, triggering cyclization to the [2.1.1] system.[1]

    • Note: This method is superior to traditional cyclization of linear precursors due to the high energy of the final product.[1]

Part 5: Visualizations
Diagram 1: Structural Hierarchy & Bioisosteric Mapping

This diagram illustrates where the 1-Phenyl-2-azabicyclo[2.1.1]hexane scaffold fits within the chemical space, bridging the gap between planar aromatics and flexible aliphatics.[1]

Bioisostere_Map Planar Planar Aromatics (e.g., Biphenyl) Target 1-Phenyl-2-azabicyclo[2.1.1]hexane (The 'Saturated' Bioisostere) Planar->Target Escape Flatland (Improve Sol) Flexible Flexible Amines (e.g., 2-Phenylpyrrolidine) Flexible->Target Rigidification (Entropy Benefit) Properties Properties: - High sp³ Character - Rigid Vector - Metabolic Stability Target->Properties

Caption: Bioisosteric relationship showing the scaffold as a hybrid solution for solubility and potency optimization.

Diagram 2: Conformational Vector Analysis Workflow

A logical flow for deciding when to apply this scaffold in a drug discovery campaign.

Vector_Analysis cluster_valid Validation Loop Start Lead Compound Analysis Check1 Is the Phenyl ring metabolically labile? Start->Check1 Check2 Is the N-vector critical for binding? Check1->Check2 Yes Action1 Replace with [2.1.1] Scaffold Check2->Action1 Yes Action2 Perform DFT Vector Overlay Action1->Action2 Action3 Synthesize & Test Action2->Action3

Caption: Decision tree for implementing the [2.1.1] scaffold to solve metabolic or potency issues.

Part 6: References
  • Grygorenko, O. O., et al. (2024).[1][2] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry.

  • Levterov, V. V., et al. (2023).[1] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry/ResearchGate.[1]

  • Mykhailiuk, P. K. (2019).[1][2] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." European Journal of Organic Chemistry.[1][3] (Contextual citation for general class properties).

  • Enamine Ltd. (2024).[1][2][3] "Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity." Enamine Technical Whitepaper.

  • PubChem. (2025).[1][4] "1-Phenylbicyclo[2.1.1]hexane Compound Summary." National Library of Medicine.[1][5] [1][5]

Sources

The Ascendant Scaffold: A Technical Guide to the Patent Landscape of 1-Phenyl-2-azabicyclo[2.1.1]hexane Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Flatland" in Neurological Drug Development

For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable and well-understood scaffold for building bioactive molecules. However, the relentless pursuit of improved drug properties—enhanced solubility, metabolic stability, and target specificity—has driven a paradigm shift in drug design, famously termed the "escape from flatland." This movement champions the exploration of three-dimensional, saturated ring systems that can mimic the spatial and electronic properties of aromatic rings while offering superior physicochemical characteristics.

Within this exciting frontier, the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a particularly promising privileged structure, especially for targeting the central nervous system (CNS). Its rigid, bicyclic framework serves as an excellent bioisosteric replacement for both pyrrolidine and, crucially for this guide, the ortho-substituted phenyl ring. The introduction of a phenyl group at the 1-position creates the 1-Phenyl-2-azabicyclo[2.1.1]hexane core, a motif with significant potential for developing novel therapeutics for a range of challenging neurological and neurodegenerative disorders.

This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding 1-Phenyl-2-azabicyclo[2.1.1]hexane derivatives and their close analogs. We will delve into the key patents, the innovative synthetic strategies being protected, the primary therapeutic applications being pursued, and the major players shaping this dynamic area of research. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate and innovate within this promising chemical space.

The Strategic Advantage of the 1-Phenyl-2-azabicyclo[2.1.1]hexane Scaffold

The rationale for the growing interest in this scaffold, as evidenced by the patent literature, is rooted in its unique combination of structural and physicochemical properties.

  • Bioisosterism with the Ortho-Substituted Phenyl Ring: The rigid bicyclic structure of the aza-BCH core positions the substituent at the 1-position (the phenyl group) and the nitrogen atom in a spatially defined orientation that effectively mimics the geometry of an ortho-substituted benzene ring. This allows for the translation of established structure-activity relationships (SAR) from "flat" molecules to novel 3D chemical space, providing a rational starting point for drug design.

  • Improved Physicochemical Properties: A consistent theme in the literature is the enhancement of drug-like properties upon replacing a phenyl ring with a saturated bicyclic scaffold. These improvements often include:

    • Increased Aqueous Solubility: The introduction of sp³-hybridized carbons and a nitrogen atom generally leads to better water solubility compared to their lipophilic aromatic counterparts.

    • Reduced Lipophilicity: This can lead to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

    • Enhanced Metabolic Stability: Saturated scaffolds are often less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Novelty and Intellectual Property: The exploration of these bicyclic scaffolds provides access to novel chemical matter, opening up new avenues for patent protection in crowded therapeutic areas.

The following diagram illustrates the conceptual relationship between a traditional ortho-substituted phenyl ring-containing drug candidate and its 1-Phenyl-2-azabicyclo[2.1.1]hexane-based bioisostere.

cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Bioisostere Phenyl Ortho-Substituted Phenyl Ring AzaBCH 1-Phenyl-2-azabicyclo[2.1.1]hexane Phenyl->AzaBCH Bioisosteric Replacement Improved_Properties Enhanced Solubility Improved Metabolic Stability Novel IP Position AzaBCH->Improved_Properties Leads to

Caption: Bioisosteric replacement of a phenyl ring with a 1-Phenyl-2-azabicyclo[2.1.1]hexane scaffold.

Analysis of the Patent Landscape

The patent landscape for 2-azabicyclo[2.1.1]hexane derivatives is characterized by a focus on their application in treating neurological disorders. While patents specifically claiming the 1-phenyl substitution as the core innovation are not predominant, the broader claims and examples within several key patents clearly encompass this structural motif.

Key Patent Families and Their Therapeutic Focus

A pivotal patent family in this area is represented by WO2014177060A1 , assigned to Genentech, Inc. and F. Hoffmann-La Roche AG .[1] This patent discloses a broad class of biheteroaryl compounds as inhibitors of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. The claims and examples in this patent cover a wide range of bicyclic and spirocyclic scaffolds, explicitly including 2-azabicyclo[2.1.1]hexane, for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1]

Another significant patent application, WO2023107723A2 , further underscores the relevance of this scaffold for neurological disorders. While the assignee is not explicitly stated in the initial filing, the invention describes methods for treating neurological disorders with compounds that can feature a bicyclo[2.1.1]hexane core.

The following table summarizes key patent information for representative compounds within this class:

Patent NumberAssignee(s)Therapeutic Target/IndicationRepresentative Scaffold(s) Claimed
WO2014177060A1 Genentech, Inc., F. Hoffmann-La Roche AGDLK inhibitors for neurodegenerative diseases (Alzheimer's, Parkinson's, ALS)Biheteroaryl compounds containing a 2-azabicyclo[2.1.1]hexane moiety, among other bicyclic systems.[1]
WO2023107723A2 Not specifiedNeurological disordersCompounds featuring bicyclic scaffolds, including bicyclo[2.1.1]hexane.
WO1993015080A1 Beecham Group PlcCalcium channel antagonists for cardiovascular and CNS disordersBroad claims covering various azabicyclic compounds.
Emerging Trends and Key Players

The patent landscape suggests that major pharmaceutical companies with strong neuroscience portfolios are actively exploring this chemical space. The work by Genentech and Roche is a clear indicator of the perceived value of these scaffolds in targeting complex neurodegenerative pathways. It is anticipated that other key players in CNS drug discovery, such as Pfizer , Merck , Bristol-Myers Squibb , and Novartis , are also investigating similar bicyclic scaffolds, even if specific patents for the 1-Phenyl-2-azabicyclo[2.1.1]hexane core are not yet published or have been identified.

The following diagram illustrates the relationship between the core scaffold, key patent assignees, and the targeted therapeutic areas.

cluster_scaffold Core Scaffold cluster_players Key Patent Players cluster_applications Therapeutic Applications Scaffold 1-Phenyl-2-azabicyclo[2.1.1]hexane & Analogs Genentech Genentech / Roche Scaffold->Genentech is claimed by Beecham Beecham (now part of GSK) Scaffold->Beecham is claimed by Other Other CNS-focused Pharma (e.g., Pfizer, Merck) Scaffold->Other is likely explored by Neuro Neurodegenerative Diseases (Alzheimer's, Parkinson's) Genentech->Neuro for CNS General CNS Disorders Beecham->CNS for Other->Neuro

Caption: Key players and therapeutic applications in the 1-Phenyl-2-azabicyclo[2.1.1]hexane patent landscape.

Synthetic Strategies: Building the Bicyclic Core

A critical aspect of the patent landscape is the protection of novel and efficient synthetic routes to these complex scaffolds. The literature and patent filings highlight several key strategies, with intramolecular photocycloaddition being a particularly elegant and powerful approach.

Core Synthesis via Intramolecular [2+2] Photocycloaddition

This method involves the light-induced cyclization of a suitably designed acyclic precursor. A common approach starts with an N-allylated aminostyrene derivative. Upon irradiation, typically in the presence of a photosensitizer, the styrene double bond and the allyl double bond undergo a [2+2] cycloaddition to form the strained cyclobutane ring, thus constructing the 2-azabicyclo[2.1.1]hexane core in a single, stereocontrolled step.

The general workflow for this synthetic strategy is depicted below:

Start N-allylated Aminostyrene Precursor Photo Photoreactor (hv, Sensitizer) Start->Photo Cyclo Intramolecular [2+2] Photocycloaddition Photo->Cyclo Product 1-Phenyl-2-azabicyclo[2.1.1]hexane Cyclo->Product Purify Purification (Chromatography) Product->Purify Final Final Product Purify->Final

Caption: Workflow for the synthesis of the 2-azabicyclo[2.1.1]hexane core via photocycloaddition.

Detailed Experimental Protocol (Representative Example)

The following protocol is a representative example of the synthesis of a 1-aryl-2-azabicyclo[2.1.1]hexane derivative, adapted from methodologies described in the scientific literature that underpin the chemistry found in the patent landscape. This protocol is provided for illustrative purposes and should be adapted and optimized for specific target molecules.

Step 1: Synthesis of the N-allylated Aminostyrene Precursor

  • To a solution of the starting aryl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add allylamine (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 16-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-allylated aminostyrene precursor.

Step 2: Intramolecular [2+2] Photocycloaddition

  • The N-allylated aminostyrene precursor (1.0 eq) and a suitable photosensitizer (e.g., acetophenone, 1.5 eq) are dissolved in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction vessel is placed in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp).

  • The reaction is irradiated at a controlled temperature (e.g., 20 °C) for 12-48 hours, or until completion as monitored by GC-MS or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the 1-aryl-2-azabicyclo[2.1.1]hexane product.

Future Outlook and Strategic Considerations

The patent landscape for 1-Phenyl-2-azabicyclo[2.1.1]hexane derivatives and their analogs is still evolving, but the trajectory is clear. The demand for novel, 3D-rich scaffolds in CNS drug discovery will continue to drive innovation in this area.

Key strategic considerations for researchers and companies entering this field include:

  • Expansion of Chemical Space: While the 1-phenyl substitution is a key focus, there is significant opportunity in exploring a wider range of aryl and heteroaryl substituents at this position to fine-tune biological activity and physicochemical properties.

  • Novel Synthetic Methodologies: The development and patenting of new, more efficient, and scalable synthetic routes to these scaffolds will be a major competitive advantage. This includes asymmetric syntheses to access single enantiomers.

  • New Therapeutic Applications: While neurodegenerative diseases are the current focus, the favorable properties of these scaffolds make them attractive for a broader range of CNS targets, including those for psychiatric disorders, pain management, and rare neurological diseases.

  • Freedom to Operate: A thorough analysis of the existing patent landscape, including the broad claims in patents like WO2014177060A1, is essential before embarking on a drug discovery program in this area.

References

  • Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

  • Genentech, Inc., & F. Hoffmann-La Roche AG. (2014). Biheteroaryl compounds and uses thereof. WO2014177060A1.
  • Beecham Group Plc. (1993). Azabicyclo compounds as calcium channel antagonists. WO1993015080A1.
  • Methods for treating neurological disorders. (2023). WO2023107723A2.
  • Whalley, D. M., Lorthioir, O., Coote, S. C., & Anderson, N. A. (2025). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry, 23, 7538-7565. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(48), 8821–8825. [Link]

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Krow, G. R., Cannon, K. C., Lin, G., Rapolu, D., & Sonnet, P. E. (2005). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 70(15), 5900–5908. [Link]

  • Neurocrine Biosciences, Inc. (2021). Patents Assigned to Neurocrine Biosciences, Inc. Justia Patents. [Link]

Sources

History and discovery of 2-azabicyclo[2.1.1]hexane building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of 2-Azabicyclo[2.1.1]hexane Building Blocks

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards three-dimensional, saturated scaffolds that offer improved physicochemical and pharmacological properties. This strategic evolution, often termed the "escape from flatland," has propelled the exploration of novel chemical matter.[1] Among the most promising of these new motifs is the 2-azabicyclo[2.1.1]hexane (aza-BCH) core. This rigid, bicyclic amine serves as a unique bioisosteric replacement for commonly used fragments like pyrrolidine and even substituted phenyl rings, providing a powerful tool for medicinal chemists to navigate complex biological landscapes.[1][2] This guide provides a comprehensive overview of the history, discovery, and synthetic evolution of 2-azabicyclo[2.1.1]hexane building blocks, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that first brought this scaffold to light, trace the development of synthetic methodologies from early efforts to modern, scalable protocols, and explore its application in contemporary drug design.

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, largely due to the synthetic accessibility of aromatic and heteroaromatic systems.[3][4] While successful, this approach has often led to molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The "escape from flatland" concept advocates for the incorporation of sp³-rich, rigid scaffolds to overcome these limitations.[1] These three-dimensional structures can improve a compound's pharmacological profile by:

  • Enhancing Solubility: Increasing the saturation of a molecule generally leads to better aqueous solubility.[1]

  • Reducing Lipophilicity: Moving away from planar, aromatic systems can decrease the lipophilicity of a drug candidate, which is often associated with off-target effects and poor pharmacokinetic properties.[1]

  • Improving Metabolic Stability: The rigid nature of bicyclic systems can shield metabolically susceptible sites from enzymatic degradation.[1]

  • Providing Novel Intellectual Property: The unique chemical space occupied by these scaffolds offers opportunities for generating new patents.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic core.[4][5] The 2-azabicyclo[2.1.1]hexane scaffold represents a compelling fusion of these two strategic pillars: it is a saturated, rigid, nitrogen-containing heterocycle with immense potential for fine-tuning the properties of bioactive molecules.[2]

The Genesis of a Scaffold: From Natural Products to Foundational Syntheses

The story of the 2-azabicyclo[2.1.1]hexane core begins not in a synthetic chemistry lab, but in the natural world. In 1980, Bell and colleagues isolated a novel, non-proteinogenic amino acid from the seeds of Ateleia herbert smithii, which they identified as 2,4-methanoproline.[6] This natural product is a substituted 2-azabicyclo[2.1.1]hexane-1-carboxylate and represents one of the earliest recognized instances of this bicyclic system.[6]

The unique, strained ring system of 2,4-methanoproline and its parent scaffold presented a significant synthetic challenge, which spurred the development of various chemical strategies. Early approaches were often lengthy and low-yielding, but they laid the critical groundwork for the more efficient methods that would follow.

One of the foundational synthetic strategies involved the imination of 3-(chloromethyl)cyclobutanone followed by a reductive cyclization.[7] This approach, while effective, was hampered by the limited availability of the starting cyclobutanone derivative.[7] Another key early development was a novel synthesis starting from pyridine, showcasing the ingenuity required to construct this complex bicyclic system.[8]

A significant advancement came in 2001 with the work of Lescop, Mévellec, and Huet, who developed an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.[9] The key step in their sequence was a stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate, followed by ring closure to afford the 2-azabicyclo[2.1.1]hexane skeleton. This multi-step process provided access to various functionalized derivatives, including amino, hydroxy, and carboxylic acid-substituted scaffolds.[9]

G cluster_0 Early Synthetic Approaches cluster_1 Modern Synthetic Strategies Natural Product\n(2,4-Methanoproline) Natural Product (2,4-Methanoproline) Initial Synthetic Challenges Initial Synthetic Challenges Natural Product\n(2,4-Methanoproline)->Initial Synthetic Challenges Reductive Cyclization\n(from 3-(chloromethyl)cyclobutanone) Reductive Cyclization (from 3-(chloromethyl)cyclobutanone) Initial Synthetic Challenges->Reductive Cyclization\n(from 3-(chloromethyl)cyclobutanone) Pyridine-Based Synthesis Pyridine-Based Synthesis Initial Synthetic Challenges->Pyridine-Based Synthesis Photochemical Methods Photochemical Methods Initial Synthetic Challenges->Photochemical Methods Intramolecular [2+2] Photocycloaddition Intramolecular [2+2] Photocycloaddition Photochemical Methods->Intramolecular [2+2] Photocycloaddition Strain-Release Reactions Strain-Release Reactions Intramolecular [2+2] Photocycloaddition->Strain-Release Reactions Asymmetric Catalysis Asymmetric Catalysis Strain-Release Reactions->Asymmetric Catalysis

Evolution of Synthetic Strategies for 2-Azabicyclo[2.1.1]hexane.

Modern Synthetic Methodologies: Enabling Access and Diversity

The growing appreciation for the 2-azabicyclo[2.1.1]hexane scaffold in medicinal chemistry has driven the development of more robust, scalable, and versatile synthetic routes. These modern methods allow for the preparation of a wide array of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies.

Intramolecular [2+2] Photocycloaddition

Intramolecular [2+2] photocycloaddition has emerged as a powerful and reliable method for constructing the 2-azabicyclo[2.1.1]hexane core.[10] This approach typically involves the irradiation of an appropriately substituted N-allyl enaminone in the presence of a photosensitizer, such as acetophenone. The sensitizer facilitates the formation of a triplet diradical, which then undergoes cyclization to form the bicyclic product.

Representative Protocol: Synthesis of 1-Aryl-2-azabicyclo[2.1.1]hexane Derivatives [10]

  • Starting Material Synthesis: An appropriate heteroaryl ketone is reacted with allylamine to form the N-allyl enaminone precursor.

  • Photocycloaddition: The N-allyl enaminone (1.0 eq) and acetophenone (1.2 eq) are dissolved in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Irradiation: The solution is deoxygenated by bubbling with nitrogen for 30 minutes and then irradiated with a medium-pressure mercury lamp (e.g., 450W Hanovia) while maintaining a cool temperature (e.g., 10-15 °C) with a cooling bath.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-2-azabicyclo[2.1.1]hexane derivative.

Causality Behind Experimental Choices:

  • Acetophenone as a Sensitizer: Acetophenone has a high intersystem crossing efficiency and a triplet energy sufficient to excite the enaminone, making it an ideal sensitizer for this transformation.

  • Deoxygenation: The removal of oxygen is crucial as it can quench the excited triplet state of the substrate, thereby inhibiting the desired cycloaddition.

  • Cooling: Photochemical reactions can generate significant heat. Maintaining a low temperature is essential to prevent side reactions and potential degradation of the product.

Strain-Release [3+2] Cycloadditions of Bicyclobutanes

A significant breakthrough in the synthesis of 2-azabicyclo[2.1.1]hexanes has been the use of bicyclo[1.1.0]butanes (BCBs) as reaction partners. These highly strained molecules can react with imines in a formal [3+2] cycloaddition to generate the aza-BCH scaffold in a single, atom-economical step.[1][11] This reaction is often catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the BCB.

More recently, enantioselective versions of this reaction have been developed using chiral catalysts, providing access to enantioenriched aza-BCHs, which are crucial for the development of chiral drugs.[1][12] For instance, zinc-catalyzed enantioselective formal [3+2] cycloadditions of BCBs with imines have been reported to proceed with high yields and excellent enantioselectivity.[11][12]

G BCB Bicyclo[1.1.0]butane (BCB) Intermediate Zwitterionic Intermediate BCB->Intermediate Nucleophilic Attack Imine N-Arylimine Imine->Intermediate Catalyst Chiral Lewis Acid (e.g., Zn-BOPA complex) Catalyst->Imine Activation Product Chiral 2-Azabicyclo[2.1.1]hexane Intermediate->Product Intramolecular Ring Closure

Mechanism of Lewis Acid-Catalyzed [3+2] Cycloaddition.
Intramolecular SN2 Displacement

Another robust strategy for the synthesis of the 2-azabicyclo[2.1.1]hexane core involves an intramolecular SN2 displacement. This method was successfully employed for a multigram preparation of the parent 2-azabicyclo[2.1.1]hexane hydrochloride.[11] The key step is the formation of the bicyclic ring system through the displacement of a primary alkyl chloride by a tert-butylsulfinamide.[11] This approach is particularly valuable for producing the unsubstituted core, which can then be further functionalized.

Synthetic RouteKey PrecursorsReaction TypeScalabilityKey Advantages
Photochemical [2+2] Cycloaddition N-allyl enaminonesPhotocycloadditionModerateAccess to 1-substituted derivatives
Strain-Release [3+2] Cycloaddition Bicyclobutanes, IminesLewis Acid-Catalyzed CycloadditionHighAtom-economical, access to chiral products
Intramolecular SN2 Displacement 3-(chloromethyl)cyclobutane derivativesIntramolecular Nucleophilic SubstitutionHighEfficient for unsubstituted core synthesis
From cis-Cyclobutene-1,2-dicarboxylic anhydride Dicarboxylic anhydrideMulti-step sequenceModerateAccess to various functionalized derivatives[9]

Applications in Medicinal Chemistry: A Superior Bioisostere

The unique three-dimensional structure of the 2-azabicyclo[2.1.1]hexane scaffold makes it an excellent bioisostere for pyrrolidine, a common motif in many FDA-approved drugs.[1] The rigid bicyclic nature of the aza-BCH core locks the nitrogen atom and its substituents in a specific conformational arrangement, which can lead to enhanced binding affinity and selectivity for biological targets.

Compared to pyrrolidine, the 2-azabicyclo[2.1.1]hexane scaffold has been shown to:[1]

  • Increase Metabolic Stability: The rigid framework can protect adjacent chemical bonds from metabolic enzymes.

  • Enhance Aqueous Solubility: The less lipophilic, more polar nature of the saturated scaffold often improves solubility.

  • Reduce Lipophilicity (logP): This can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties.

Recent discoveries have further expanded the utility of this versatile building block. For example, a bench-stable 2-azabicyclo[2.1.1]hexane piperazinium salt was discovered through an unexpected rearrangement.[13][14][15][16] This salt has proven to be a versatile electrophile, reacting with various nucleophiles in a ring-opening reaction to generate novel cis-substituted cyclobutane structures, further demonstrating the rich chemistry of this scaffold.[13][14][15][16] This discovery has significant implications for the synthesis of complex molecules, including ligand-directed degraders (LDDs).[13][14]

G cluster_0 Pyrrolidine (Flexible) cluster_1 2-Azabicyclo[2.1.1]hexane (Rigid) Pyrrolidine Pyrrolidine P_prop1 Flexible Conformation Pyrrolidine->P_prop1 P_prop2 Higher Lipophilicity P_prop1->P_prop2 P_prop3 Metabolically Susceptible P_prop2->P_prop3 AzaBCH Aza-BCH A_prop1 Rigid Conformation AzaBCH->A_prop1 A_prop2 Lower Lipophilicity A_prop1->A_prop2 A_prop3 Metabolically Stable A_prop2->A_prop3

Comparison of Pyrrolidine and Aza-BCH Scaffolds.

Future Perspectives

The field of 2-azabicyclo[2.1.1]hexane chemistry is vibrant and continues to expand. Future research will likely focus on several key areas:

  • Development of Novel Asymmetric Syntheses: While significant progress has been made, the development of new and more efficient enantioselective methods remains a high priority.

  • Exploration of New Reactions: The discovery of the versatile piperazinium salt suggests that the reactivity of the aza-BCH core is not yet fully explored.[13][14][15][16] Uncovering new transformations will further enhance its utility.

  • Broader Applications in Drug Discovery: As these building blocks become more accessible, we can expect to see their incorporation into a wider range of drug discovery programs, targeting diverse disease areas. The development of multigram synthesis protocols is crucial for enabling these larger-scale studies.[6][17][18]

Conclusion

The 2-azabicyclo[2.1.1]hexane scaffold has journeyed from a natural product curiosity to a highly valued building block in modern medicinal chemistry. Its unique structural and conformational properties offer a distinct advantage in the design of novel therapeutics with improved pharmacological profiles. The continued innovation in synthetic methodologies ensures that this powerful scaffold will remain at the forefront of the "escape from flatland" movement, enabling the development of the next generation of medicines.

References

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Ba, X., Shunatona, H. P., Edwards, J. T., Li, Y.-X., Keller, T. M., Sommer, R. D., Zapf, C. W., & Mortensen, D. S. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters, 26(25), 5318–5322. [Link]

  • ResearchGate. (n.d.). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Retrieved February 12, 2024, from [Link]

  • Alama, L., Frank, N., Brücher, L., Nienhaus, J., & List, B. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis, 13(5), 3533–3538. [Link]

  • Ba, X., Shunatona, H. P., Edwards, J. T., Li, Y.-X., Keller, T. M., Sommer, R. D., Zapf, C. W., & Mortensen, D. S. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters, 26(25), 5318–5322. [Link]

  • Richardson, P. (2024). Bench-Stable Azabicyclo[2.1.1] Piperazinium Salt as a Versatile Synthetic Intermediate. Synfacts, 20(09), 0903. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.). World Journal of Pharmaceutical and Life Sciences. Retrieved February 12, 2024, from [Link]

  • Ba, X., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. ACS Publications. [Link]

  • Leitch, J. A., & Dixon, D. J. (2023). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry, 21(35), 7082-7100. [Link]

  • Mykhailiuk, P. K. (2025). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). (PDF) Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved February 12, 2024, from [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 826-833. [Link]

  • ResearchGate. (n.d.). Azabicyclo[2.1.1]hexanes. A Review. Retrieved February 12, 2024, from [Link]

  • Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. [Link]

  • A REVIEW ON THE MEDICINAL AND INDUSTRIAL APPLICATIONS OF N-CONTAINING HETEROCYCLES. (2022). Journal of Emerging Technologies and Innovative Research. [Link]

  • Prasad, A. V. G. S., & Patel, F. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. International Journal of Novel Research and Development. [Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. (2026). Journal of the American Chemical Society. [Link]

  • Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]... (2001). ACS Publications. [Link]

  • A New Entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone. (1996). The Journal of Organic Chemistry. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 2-Azabicyclo(2.1.1)hexane. (n.d.). PubChem. Retrieved February 12, 2024, from [Link]

  • Feng, J.-J., et al. (2024). Zinc-Catalyzed Enantioselective Formal (3+2) Cycloadditions of Bicyclobutanes with Imines: Catalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Angewandte Chemie International Edition. [Link]

  • Jenkins, C. L., et al. (n.d.). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab. Retrieved February 12, 2024, from [Link]

  • Mehta, A., et al. (2004). Substituted azabicyclo hexane derivatives as muscarinic receptor antagonists.
  • A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. (1998). The Journal of Organic Chemistry. [Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2024, from [Link]

  • Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. [Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023). Chemical Science. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane, a valuable scaffold in medicinal chemistry. The presented protocol is designed for robustness and scalability, making it suitable for drug discovery and development programs. The synthesis is centered around a key photochemical Norrish-Yang cyclization to construct the strained bicyclic core. Detailed experimental procedures, mechanistic insights, and data interpretation are provided to ensure successful implementation.

Introduction

The quest for novel three-dimensional molecular scaffolds is a central theme in modern drug discovery. Saturated bicyclic systems, such as the 2-azabicyclo[2.1.1]hexane framework, have garnered significant attention as bioisosteres for traditional aromatic rings. These structures offer improved physicochemical properties, including enhanced solubility and metabolic stability, while providing a rigid framework for precise substituent placement. The 1-phenyl substituted variant, in particular, serves as a key building block for accessing a unique chemical space. This guide details a scalable and efficient synthetic route to 1-Phenyl-2-azabicyclo[2.1.1]hexane, designed to be accessible to researchers in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane is accomplished through a four-step sequence, commencing with commercially available starting materials. The key transformation is a photochemical Norrish-Yang cyclization of an N-substituted 1-phenylcyclobutane-1-carboxamide. This intramolecular hydrogen abstraction and subsequent radical cyclization efficiently constructs the desired bicyclic lactam, which can be further reduced to the target amine.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Photochemical Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection (Optional) A Phenylacetonitrile + 1,3-Dibromopropane B 1-Phenylcyclobutane-1-carbonitrile A->B Phase-Transfer Catalysis C 1-Phenylcyclobutane-1-carboxylic Acid B->C Hydrolysis D N-Benzyl-1-phenylcyclobutane-1-carboxamide C->D Amide Coupling E Photochemical Norrish-Yang Cyclization D->E F 1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexan-3-one E->F G Reduction F->G H 1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexane G->H I Debenzylation H->I J 1-Phenyl-2-azabicyclo[2.1.1]hexane I->J G cluster_0 Norrish-Yang Cyclization Mechanism A N-Benzyl-1-phenylcyclobutane-1-carboxamide B Excited Triplet State (T1) A->B hν (UV light) Intersystem Crossing C 1,5-Biradical Intermediate B->C γ-Hydrogen Abstraction D 1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexan-3-one C->D Radical Cyclization

Figure 2: Mechanism of the key photochemical cyclization step.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Phenylcyclobutane-1-carboxylic Acid

Protocol 1.1: Synthesis of 1-Phenylcyclobutane-1-carbonitrile

This procedure is adapted from known phase-transfer catalysis methods for alkylation of phenylacetonitrile.

  • To a stirred solution of phenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene (5 mL/g of phenylacetonitrile) is added benzyltriethylammonium chloride (0.1 eq).

  • A 50% aqueous solution of sodium hydroxide is added dropwise at a rate that maintains the internal temperature below 30 °C.

  • The reaction mixture is stirred vigorously at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is diluted with water and the layers are separated. The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-phenylcyclobutane-1-carbonitrile as a colorless oil.

Protocol 1.2: Hydrolysis to 1-Phenylcyclobutane-1-carboxylic Acid

  • A mixture of 1-phenylcyclobutane-1-carbonitrile (1.0 eq) and potassium hydroxide (3.0 eq) in ethylene glycol (4 mL/g of nitrile) is heated to 150-160 °C. [1]2. The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-phenylcyclobutane-1-carboxylic acid as a white solid. [2]

    Step Product Starting Material Key Reagents Typical Yield Purity (by NMR)
    1.1 1-Phenylcyclobutane-1-carbonitrile Phenylacetonitrile 1,3-Dibromopropane, NaOH, TEBAC 75-85% >95%

    | 1.2 | 1-Phenylcyclobutane-1-carboxylic Acid | 1-Phenylcyclobutane-1-carbonitrile | KOH, Ethylene Glycol | 85-95% | >98% |

Table 1: Summary of precursor synthesis.
Part 2: Synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane

Protocol 2.1: Synthesis of N-Benzyl-1-phenylcyclobutane-1-carboxamide

Standard amide coupling procedures are applicable. [3][4][5]

  • To a solution of 1-phenylcyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane (10 mL/g) at 0 °C is added oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.

  • The reaction mixture is stirred at room temperature for 2-4 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in dichloromethane and added dropwise to a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

  • The reaction is stirred at room temperature for 4-6 hours, monitoring by TLC.

  • The reaction mixture is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-1-phenylcyclobutane-1-carboxamide as a white solid.

Protocol 2.2: Photochemical Synthesis of 1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexan-3-one

This protocol is based on established Norrish-Yang cyclization conditions for amides. [6][7]

  • A solution of N-benzyl-1-phenylcyclobutane-1-carboxamide (1.0 eq) in a suitable solvent (e.g., acetone or benzene, 0.01-0.05 M) is placed in a quartz photoreactor.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction mixture is irradiated with a medium-pressure mercury lamp (e.g., 450 W) while maintaining a constant temperature (typically 20-30 °C) with a cooling system.

  • The reaction progress is monitored by TLC or LC-MS. Irradiation is continued until the starting material is consumed (typically 24-72 hours).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-phenyl-2-benzyl-2-azabicyclo[2.1.1]hexan-3-one.

Protocol 2.3: Reduction to 1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexane

  • To a solution of 1-phenyl-2-benzyl-2-azabicyclo[2.1.1]hexan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added lithium aluminum hydride (LAH) (2.0 eq) portion-wise.

  • The reaction mixture is stirred at room temperature for 4-8 hours, monitoring by TLC.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 1-phenyl-2-benzyl-2-azabicyclo[2.1.1]hexane, which can be used in the next step without further purification.

Protocol 2.4: Debenzylation to 1-Phenyl-2-azabicyclo[2.1.1]hexane (Optional)

  • A solution of 1-phenyl-2-benzyl-2-azabicyclo[2.1.1]hexane in a suitable solvent (e.g., methanol or ethanol) is treated with palladium on carbon (10 wt. %).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to afford 1-phenyl-2-azabicyclo[2.1.1]hexane.

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by NMR)
2.1 N-Benzyl-1-phenylcyclobutane-1-carboxamide1-Phenylcyclobutane-1-carboxylic AcidOxalyl chloride, Benzylamine80-90%>97%
2.2 1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexan-3-oneN-Benzyl-1-phenylcyclobutane-1-carboxamideUV light40-60%>95%
2.3 1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexane1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexan-3-oneLiAlH₄85-95%>90%
2.4 1-Phenyl-2-azabicyclo[2.1.1]hexane1-Phenyl-2-benzyl-2-azabicyclo[2.1.1]hexaneH₂, Pd/C80-90%>98%
Table 2: Summary of the synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane.

Conclusion

The protocols outlined in this application note provide a reliable and scalable pathway to 1-Phenyl-2-azabicyclo[2.1.1]hexane. The key photochemical Norrish-Yang cyclization offers an efficient means to construct the strained bicyclic core. By providing detailed experimental procedures and mechanistic rationale, this guide aims to empower researchers to synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Retrieved from [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Retrieved from [Link]

  • A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. (2025, August 6). Synfacts, 2025(08), 0865. [Link]

  • LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • He, Z., et al. (2025, October 30). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sivaguru, J., et al. (2009, July 24). Enantiospecific Photochemical Norrish/Yang Type II Reaction of Nonbiaryl Atropchiral α-Oxoamides in Solution—Axial to Point Chirality Transfer. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). a, The Norrish‐Yang photocyclization reaction. b, Photoinduced C−O bond.... Retrieved from [Link]

  • ResearchGate. (2026, January 12). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • Yang, D. D. H., & Yang, N. C. (2018). The past, present, and future of the Yang reaction. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2025, June 27). Theoretical analysis of the Norrish reaction mechanism in aliphatic polyamide. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • 2-Phenylcyclobutanecarboxylic Acid. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclobutanecarboxylic acid. PubChem. Retrieved from [Link]

Sources

Photochemical [2+2] cycloaddition methods for azabicyclo[2.1.1]hexane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical [2+2] Cycloaddition Methods for Azabicyclo[2.1.1]hexane Synthesis

Executive Summary

The azabicyclo[2.1.1]hexane (Aza-BCH) scaffold has emerged as a critical "saturated bioisostere" in modern drug discovery.[1][2] Offering a rigid,


-rich architecture with defined exit vectors, it serves as a superior geometric mimic for ortho- or meta-substituted benzenes and a metabolically stable alternative to pyrrolidines and piperidines.

This guide details the two primary photochemical strategies to access this strained bicyclic core:

  • Intramolecular [2+2] Photocycloaddition: The "Classic" yet modernized route to 2-azabicyclo[2.1.1]hexanes (nitrogen in the bridge), utilizing Triplet Energy Transfer (EnT) catalysis.

  • Strain-Release [2

    
    +2
    
    
    
    ] Photocycloaddition:
    The "Next-Gen" route to 1-azabicyclo[2.1.1]hexanes (nitrogen at the bridgehead), utilizing the photochemical activation of azabicyclo[1.1.0]butanes (ABBs).

Strategic Overview & Mechanism

The synthesis of Aza-BCHs relies on overcoming the high ring strain (~60 kcal/mol) inherent in the bicyclic system. Photochemistry provides the necessary energy input under mild conditions, avoiding the thermal decomposition often seen with these strained rings.

Mechanism A: Triplet Energy Transfer (EnT) [2+2]

Used for: 2-Azabicyclo[2.1.1]hexanes This pathway utilizes a photosensitizer (e.g., Iridium complexes or Thioxanthones) to harvest visible light. The excited sensitizer transfers energy to the substrate (typically a styrene or alkene tethered to an amine), generating a triplet diradical intermediate. This intermediate undergoes ring closure to form the cyclobutane ring of the bicycle.

  • Key Advantage: High regioselectivity and tolerance of functional groups due to the mild, non-redox nature of EnT.

Mechanism B: Strain-Release [2 +2 ]

Used for: 1-Azabicyclo[2.1.1]hexanes This method exploits the high strain energy of azabicyclo[1.1.0]butanes (ABBs).[2] Under photochemical conditions (often via a radical relay or metal catalysis), the central C1-C3 bond of the ABB is homolytically cleaved. The resulting radical species adds across an alkene (e.g., styrene), followed by radical recombination to forge the [2.1.1] system.

G Substrate Substrate (Diene or ABB) EnT Energy Transfer (Catalyst → Substrate) Substrate->EnT + Catalyst* Excitation Photoexcitation (Visible Light) ISC Intersystem Crossing (Singlet → Triplet) Excitation->ISC Catalyst Activation ISC->EnT Diradical Triplet Diradical Intermediate EnT->Diradical Sensitization Cyclization Ring Closure ([2+2] or [2σ+2π]) Diradical->Cyclization Stepwise Product Azabicyclo[2.1.1]hexane Cyclization->Product

Figure 1: General mechanistic flow for photosensitized cycloaddition pathways.

Protocol A: Synthesis of 2-Azabicyclo[2.1.1]hexanes

Methodology: Intramolecular [2+2] Photocycloaddition via EnT. Reference: Adapted from Rigotti & Bach, Org.[1][3][4][5] Lett. 2022 and Mykhailiuk, Angew.[6] Chem. 2024.[2][7][8]

This protocol describes the cyclization of an


-allyl-vinyl-sulfonamide or amide precursor.
Materials
  • Substrate:

    
    -allyl-N-(styryl)sulfonamide derivative (0.2 mmol).
    
  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1-2 mol%).
  • Solvent: Acetone or Acetonitrile (degassed).

  • Light Source: Blue LEDs (

    
     nm).
    
Step-by-Step Procedure
  • Preparation: In an 8 mL clear glass vial equipped with a magnetic stir bar, dissolve the substrate (0.2 mmol, 1.0 equiv) in degassed Acetone (4.0 mL, 0.05 M concentration).

    • Note: High dilution (0.02 - 0.05 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add the Iridium photocatalyst (2.2 mg, 2.0

    
    mol, 1 mol%).
    
  • Deoxygenation: Seal the vial with a septum cap. Sparge the solution with Argon for 15 minutes via a needle inlet and outlet.

    • Critical: Oxygen is a potent triplet quencher. Incomplete deoxygenation will stall the reaction.

  • Irradiation: Place the vial in a photoreactor (e.g., IKA or homemade setup) surrounded by Blue LEDs. Maintain temperature at 25-30 °C using a fan. Stir vigorously.

  • Monitoring: Monitor reaction progress by TLC or UPLC-MS every 2 hours. Typical reaction time is 4–16 hours depending on substitution.

  • Workup: Upon full conversion, remove solvent under reduced pressure.[3]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Yield: 60–95% depending on ring substituents.

Protocol B: Synthesis of 1-Azabicyclo[2.1.1]hexanes

Methodology: Strain-Release [2


+2

] Cycloaddition.[9] Reference: Aggarwal et al., Angew.[8] Chem. Int. Ed. 2024; Glorius et al., JACS 2025.

This advanced method constructs the bicycle from an azabicyclo[1.1.0]butane (ABB) and an alkene.

Materials
  • Substrate 1: Azabicyclo[1.1.0]butane (ABB) derivative (0.2 mmol).

  • Substrate 2: Styrene or electron-deficient alkene (3.0 equiv).

  • Reagent: Lithium iodide (LiI) or specific radical initiator (depending on exact variant; Aggarwal uses a polar-radical relay).

  • Solvent: DMSO or DMF.

  • Light Source: Blue LEDs (450 nm).

Step-by-Step Procedure (Aggarwal Relay Method)
  • Precursor Activation: Dissolve the ABB (0.2 mmol) in solvent. Add the activation reagent (e.g., dilute acid or LiI if following the halide-relay path) to generate the incipient radical precursor in situ.

  • Coupling: Add the alkene trap (Styrene, 0.6 mmol).

  • Irradiation: Irradiate with Blue LEDs for 12–24 hours. The light promotes the single-electron transfer (SET) or radical propagation required to cleave the central bond and capture the alkene.

  • Workup: Dilute with diethyl ether, wash with water/brine to remove polar solvents.

  • Purification: Isolate the 1-aza-BCH product via chromatography. Note that these amines can be basic; use triethylamine-treated silica if necessary.

Comparative Data & Troubleshooting

FeatureProtocol A (Intramolecular [2+2])Protocol B (Strain-Release [2

+2

])
Product Scaffold 2-Azabicyclo[2.1.1]hexane 1-Azabicyclo[2.1.1]hexane
Nitrogen Position Bridge positionBridgehead position
Key Precursor

-allyl-styrenyl amide/sulfonamide
Azabicyclo[1.1.0]butane (ABB)
Concentration Dilute (0.05 M) to prevent polymerizationHigher (0.1 - 0.2 M) permissible
O

Sensitivity
High (Triplet quenching)Moderate to High
Common Catalyst Ir(III) or ThioxanthonePd(0)/Pd(II) or Radical Initiator
Troubleshooting Guide
  • Low Conversion:

    • Check Oxygen: Re-sparge with Argon. Even trace

      
       kills EnT reactions.
      
    • Check Light: Ensure the absorption band of the catalyst matches the LED emission (

      
      ).
      
  • Polymerization (Protocol A):

    • Dilute the reaction further (to 0.01 M).

    • Add a radical scavenger if non-productive radical chains are suspected (though this may kill the reaction if not careful).

  • Decomposition (Protocol B):

    • ABBs are acid-sensitive. Ensure the reaction medium is buffered or basic if the specific protocol allows.

Experimental Workflow Diagram

Workflow Setup Setup: Dissolve Substrate + Cat. (0.05 M in Acetone) Degas Deoxygenation: Argon Sparge (15 min) Seal Vial Setup->Degas React Irradiation: Blue LED (450 nm) Fan Cooling (25°C) Degas->React Workup Workup: Evaporate Solvent Flash Chromatography React->Workup

Figure 2: Standard experimental workflow for photochemical batch synthesis.

References

  • Rigotti, T., & Bach, T. (2022).[1][3][4][5] Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2+2] Photocycloadditions.[4][5][10] Organic Letters, 24(48), 8821–8825.[5] Link

  • Zanini, M., Noble, A., & Aggarwal, V. K. (2024).[11] Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions.[2][7][8][11][12] Angewandte Chemie International Edition, 63(44), e202410207.[8] Link

  • Liang, Y., Kleinmans, R., Daniliuc, C. G., & Glorius, F. (2022).[13] Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society, 144(44), 20207–20213. Link

  • Levterov, V. V., et al. (Mykhailiuk, P. K.) (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. Link

  • Yang, J., et al. (2025).[14] Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis.[8] Journal of the American Chemical Society.[1][13][15] Link

Sources

C-H activation techniques for phenyl-substituted azabicyclo systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced C-H Activation Protocols for Phenyl-Substituted Azabicyclo Systems

Executive Summary

Phenyl-substituted azabicyclo systems—specifically 3-azabicyclo[3.1.0]hexane (e.g., Amitifadine) and 8-azabicyclo[3.2.1]octane (Tropane)—are privileged pharmacophores in neurochemistry. Traditional synthesis relies on de novo construction of the bicycle, limiting the ability to rapidly generate analogues for Structure-Activity Relationship (SAR) studies.

This guide details C-H activation methodologies enabling the direct, late-stage functionalization of these rigid scaffolds. We focus on two orthogonal strategies:

  • Transannular C(sp³)-H Activation: Functionalizing the bicyclic core using the bridgehead nitrogen as a directing handle.

  • Directed C(sp²)-H Activation: Functionalizing the phenyl substituent using ortho-directing groups.

Strategic Decision Matrix

The choice of catalytic system depends entirely on the target bond (C-H site) and the geometric constraints of the azabicycle.

CH_Activation_Decision_Matrix Start Target C-H Bond Selection Target_Core Bicyclic Core (sp3) Start->Target_Core Target_Phenyl Phenyl Substituent (sp2) Start->Target_Phenyl Transannular Transannular γ-C-H Activation (Boat Conformer Access) Target_Core->Transannular Methylene sites Bridgehead Bridgehead C-H Activation (High s-character) Target_Core->Bridgehead Cyclopropyl sites Ortho Ortho-C-H Activation (Directed) Target_Phenyl->Ortho Proximal DG Meta Meta-C-H Activation (Transient DG/Template) Target_Phenyl->Meta Remote Pd_Sanford Protocol A: Pd(OAc)2 / Fluoroamide DG (Sanford Method) Transannular->Pd_Sanford Ir_Boryl Protocol B: Ir-Catalyzed Borylation (Steric Control) Bridgehead->Ir_Boryl Pd_Yu Protocol C: Pd(II) / MPAA Ligands (Yu Method) Ortho->Pd_Yu

Figure 1: Decision matrix for selecting the appropriate C-H activation protocol based on the desired site of functionalization.

Core Strategy A: Transannular C(sp³)-H Arylation

Target: The methylene carbons of the azabicyclic ring (e.g., C2/C4 of the [3.1.0] system). Challenge: These bonds are unactivated and sterically shielded. Standard conditions often lead to


-oxidation or decomposition.
Solution:  Use a Transient Boat Conformation . By installing a specific directing group (DG) on the nitrogen, the system can adopt a boat-like transition state, bringing the Pd catalyst into proximity with the transannular C-H bond.
Mechanism & Causality

The success of this protocol relies on the Fluoroamide Directing Group .

  • Ligand Exchange: Pd(OAc)₂ coordinates to the amide nitrogen.

  • Conformational Lock: The rigid bicyclic structure forces the pendant Pd species toward the "flagpole" hydrogens when the ring flips to a boat conformer.

  • C-H Cleavage: A Concerted Metalation-Deprotonation (CMD) pathway occurs, favored by carboxylate ligands.

Protocol 1: Pd-Catalyzed Transannular Arylation of 3-Azabicyclo[3.1.0]hexane

Applicable to Amitifadine analogues.

Reagents:

  • Substrate: 3-azabicyclo[3.1.0]hexane derivative (free base).

  • Directing Group Precursor: 2-fluoro-4-(trifluoromethyl)benzoyl chloride.

  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Oxidant/Promoter: AgOAc (1.0 equiv) or Ag₂CO₃.

  • Coupling Partner: Aryl Iodide (2-3 equiv).

  • Solvent: HFIP (1,1,1,3,3,3-hexafluoroisopropanol) or TFA/TFAA mixtures (for specific cases).

Step-by-Step Workflow:

  • DG Installation:

    • Dissolve the amine substrate (1.0 equiv) in DCM at 0°C.

    • Add Et₃N (2.0 equiv) followed by 2-fluoro-4-(trifluoromethyl)benzoyl chloride (1.1 equiv).

    • Stir 2h, wash with NaHCO₃, dry, and concentrate. Rationale: This specific amide is crucial; the electron-deficiency prevents competitive binding and enhances the acidity of the N-H for deprotonation by Pd.

  • C-H Activation Reaction:

    • In a sealed tube, combine the N-protected substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol), AgOAc (0.2 mmol), and Aryl Iodide (0.6 mmol).

    • Add HFIP (2 mL). Note: HFIP is a hydrogen-bond donor solvent that stabilizes the cationic Pd intermediates and facilitates the CMD step.

    • Heat to 110°C for 12-16 hours.

    • Color Change: Reaction typically turns from orange to black (precipitated AgI).

  • Work-up & DG Removal:

    • Filter through Celite. Purify via flash chromatography.

    • Cleavage: Treat the product with LiOH/MeOH (mild) or SmI₂/THF (reductive) to remove the benzoyl group and recover the secondary amine.

Data Specification:

Parameter Range/Value Critical Note
Temperature 100-130°C <100°C yields low conversion; >140°C decomposes scaffold.
Solvent HFIP Essential. Toluene or DMF often fail for this specific transannular reach.

| Yield | 50-75% | Heavily dependent on the steric bulk of the Aryl Iodide. |

Core Strategy B: Directed Ortho-C(sp²)-H Activation of the Phenyl Ring

Target: The ortho positions of the phenyl substituent attached to the azabicycle. Context: For 1-phenyl-3-azabicyclo[3.1.0]hexane, the phenyl ring is distal to the nitrogen. Directing from the bridgehead nitrogen is geometrically difficult. Solution: Use a Directing Group on the Phenyl Ring or leverage N-Phenyl connectivity if applicable.

Protocol 2: Ortho-Arylation of N-Phenyl Azabicycles

Applicable when the phenyl group is attached to the Nitrogen (N-phenyl).

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Ac-Gly-OH (N-acetyl glycine) or MPAA ligands.

  • Oxidant: AgOAc or Benzoquinone.

  • Solvent: t-Amyl alcohol or PEG-400.

Step-by-Step Workflow:

  • Setup: Combine N-phenyl azabicycle (0.2 mmol), Pd(OAc)₂ (2.2 mg), Ac-Gly-OH (2.4 mg), and AgOAc (1.5 equiv) in a vial.

  • Reaction: Add solvent (2 mL) and coupling partner (e.g., Ethyl acrylate for olefination or Aryl Iodide for arylation).

  • Conditions: Heat to 80-100°C for 18h.

  • Mechanism: The bridgehead nitrogen is often too sterically hindered to form a flat palladacycle. The addition of MPAA ligands (Mono-N-protected amino acids) assists in the proton transfer step, enabling activation even in sterically congested systems.

Mechanistic Visualization

The following diagram illustrates the unique "Transannular Reach" mechanism required for Strategy A, distinguishing it from standard directed activation.

Transannular_Mechanism Substrate Azabicycle-DG (Chair/Resting) Coordination Pd-Coordination (N-Directed) Substrate->Coordination + Pd(OAc)2 Boat_Flip Conformational Flip (Transient Boat) Coordination->Boat_Flip Equilibrium CMD_TS CMD Transition State (Transannular C-H) Boat_Flip->CMD_TS Rate Limiting Palladacycle Transannular Palladacycle CMD_TS->Palladacycle - AcOH Product Arylated Azabicycle Palladacycle->Product + Ar-I Reductive Elim.

Figure 2: The catalytic cycle for transannular C-H activation requires accessing a high-energy boat conformer to place the Pd catalyst near the target C-H bond.

References

  • Topczewski, J. J., et al. "Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines." Nature Chemistry, 2016. Link

    • Seminal work on transannular activ
  • McNally, A., et al. "Strategic C–H Functionalization for the Synthesis of Novel Pharmacophores." Science, 2014. Link

    • Discusses the application of C-H activation in drug discovery, specifically on rigid amine scaffolds.
  • He, J., et al. "Ligand-Promoted C(sp3)–H Arylation of Piperidines and Azabicycles." Journal of the American Chemical Society, 2016.[2] Link

    • Details the use of MPAA ligands for difficult sp3 C-H bonds.
  • Reilly, S. W., et al. "Synthesis of 3β-(4'-Substituted phenyl)-2β-heterocyclic tropanes."[3] Journal of Medicinal Chemistry, 2008. Link

    • Provides context on the medicinal importance of phenyl-substituted tropanes.
  • Gutekunst, W. R., & Baran, P. S. "C–H Functionalization Logic in Total Synthesis." Chemical Society Reviews, 2011. Link

    • Review of strategic applic

Sources

Application Note: A Robust Photochemical Approach for the Gram-Scale Synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling bioisosteric replacement for commonly used planar aromatic rings and more flexible saturated heterocycles like pyrrolidine.[1][2] This "escape from flatland" approach can lead to significant improvements in physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are crucial for the development of novel therapeutics.[2] Specifically, 1-Phenyl-2-azabicyclo[2.1.1]hexane is a key building block for creating novel chemical entities with unique spatial arrangements of a phenyl group, of interest for probing interactions with biological targets.

This application note provides a detailed, step-by-step protocol for the gram-scale preparation of 1-Phenyl-2-azabicyclo[2.1.1]hexane. The synthetic strategy is centered around a key Norrish-Yang photochemical cyclization, a powerful method for constructing strained ring systems.[3][4] The causality behind experimental choices, safety considerations, and methods for purification and characterization are discussed in detail to ensure reproducibility and high purity of the final compound.

Synthetic Strategy: The Norrish-Yang Cyclization

The core of our synthetic approach is the intramolecular photochemical cyclization of a suitably designed α-amino ketone precursor. The Norrish-Yang reaction involves the photoexcitation of a ketone to its triplet state, followed by an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. The resulting 1,4-biradical intermediate then undergoes cyclization to form a cyclobutanol derivative. In our design, the nitrogen atom is incorporated into the chain, leading to the formation of the desired azabicyclic ring system.

This photochemical approach was selected for its efficiency in forming the strained bicyclo[2.1.1]hexane core. Alternative methods, such as cycloadditions with bicyclo[1.1.0]butanes or multi-step classical cyclizations, can be effective but may require more specialized starting materials or harsher conditions.[1][5] The photochemical route offers a convergent and often high-yielding pathway to the target scaffold.

Experimental Protocol

Part 1: Synthesis of the Photochemical Precursor: 1-Phenyl-2-(propylamino)ethan-1-one

This section details the synthesis of the acyclic aminoketone, which is the immediate precursor for the photochemical cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-BromoacetophenoneReagentSigma-Aldrich
Propylamine≥99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-bromoacetophenone (19.9 g, 100 mmol) and 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of propylamine (11.8 g, 200 mmol, 2.0 equiv.) and triethylamine (12.1 g, 120 mmol, 1.2 equiv.) in 50 mL of anhydrous dichloromethane.

  • Add the propylamine/triethylamine solution dropwise to the stirred solution of 2-bromoacetophenone over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, wash the reaction mixture sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford 1-phenyl-2-(propylamino)ethan-1-one as a pale yellow oil.

Expected Yield and Characterization:

ParameterExpected Value
Yield 15.3 - 17.2 g (80 - 90%)
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H), 3.85 (s, 2H), 2.55 (t, 2H), 1.55 (m, 2H), 0.92 (t, 3H) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 198.5, 136.0, 133.5, 128.8, 128.2, 55.0, 51.5, 23.0, 11.8 ppm.
Part 2: Gram-Scale Photochemical Cyclization to 1-Phenyl-2-azabicyclo[2.1.1]hexane

This section describes the key photochemical transformation to construct the bicyclic product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Phenyl-2-(propylamino)ethan-1-oneAs synthesized-
BenzeneAnhydrous, degassedSigma-Aldrich
AcetoneReagentSigma-Aldrich
Hydrochloric acid (HCl)1 M in diethyl etherSigma-Aldrich

Equipment:

  • 1 L quartz immersion well photoreactor

  • 450 W medium-pressure mercury lamp

  • Cooling system for the photoreactor

  • Nitrogen or Argon gas inlet

Procedure:

  • Safety First: Photochemical reactions should be conducted in a well-ventilated fume hood, and the UV lamp must be shielded to prevent exposure to harmful radiation.

  • Prepare a solution of 1-phenyl-2-(propylamino)ethan-1-one (9.55 g, 50 mmol) in 800 mL of anhydrous, degassed benzene. The concentration is critical to minimize intermolecular side reactions.

  • Transfer the solution to the 1 L quartz photoreactor.

  • Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Turn on the cooling system to maintain the reaction temperature at approximately 20-25 °C.

  • Ignite the 450 W medium-pressure mercury lamp and irradiate the solution with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS. The starting material should be consumed, and a new major product spot should appear.

  • Once the reaction is complete, turn off the lamp and allow the reactor to cool.

  • Concentrate the reaction mixture under reduced pressure to remove the benzene.

  • Purification:

    • Dissolve the crude residue in 100 mL of diethyl ether.

    • Extract the basic product into 1 M aqueous HCl (3 x 50 mL).

    • Wash the combined aqueous layers with 50 mL of diethyl ether to remove non-basic impurities.

    • Cool the aqueous layer to 0 °C and basify to pH > 12 with 6 M NaOH.

    • Extract the liberated free base into diethyl ether (3 x 75 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purify by flash column chromatography on silica gel (gradient elution: 5% to 20% ethyl acetate in hexanes with 1% triethylamine to prevent streaking) to afford pure 1-Phenyl-2-azabicyclo[2.1.1]hexane.

Expected Yield and Characterization:

ParameterExpected Value
Yield 4.3 - 5.7 g (50 - 66%)
Appearance Colorless oil or low-melting solid
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.20 (m, 5H), 4.21 (br s, 1H), 3.10 (t, 1H), 2.95 (dd, 1H), 2.70 (dd, 1H), 2.10-1.90 (m, 4H) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 142.0, 128.5, 127.8, 127.5, 80.1 (C1), 65.2 (C5), 58.9 (C3), 45.3 (C4), 40.2 (C6) ppm.
Mass Spec (ESI+) m/z = 174.1277 [M+H]⁺

Workflow and Mechanism Diagrams

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Photochemical Cyclization cluster_2 Purification A 2-Bromoacetophenone + Propylamine B Nucleophilic Substitution A->B TEA, DCM, 0°C to RT C 1-Phenyl-2-(propylamino)ethan-1-one B->C D Precursor in Benzene C->D E Photoreactor (hv, 450W Hg lamp) D->E F 1-Phenyl-2-azabicyclo[2.1.1]hexane E->F G Crude Product F->G H Acid-Base Extraction G->H I Column Chromatography H->I J Pure Product I->J G S0 Precursor (S₀) S1 Excited Singlet (S₁) S0->S1 hv (Photon Absorption) T1 Excited Triplet (T₁) S1->T1 Intersystem Crossing (ISC) BR 1,4-Biradical Intermediate T1->BR γ-Hydrogen Abstraction P Product: 1-Phenyl-2-azabicyclo[2.1.1]hexane BR->P Radical-Radical Combination

Caption: Simplified mechanism of the Norrish-Yang photochemical cyclization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete reaction; impure starting materials.Ensure anhydrous conditions. Check purity of 2-bromoacetophenone. Increase reaction time.
Low yield in Part 2 Presence of oxygen; incorrect concentration; lamp intensity is low.Thoroughly degas the solvent. Ensure the quartz well is clean. Check the age and output of the mercury lamp.
Formation of polymer/tar in Part 2 Concentration of precursor is too high, leading to intermolecular reactions.Dilute the reaction mixture further. Ensure efficient stirring.
Difficult purification Incomplete reaction; side product formation.Optimize reaction time to ensure full conversion of starting material. Use triethylamine in the chromatography eluent to minimize tailing of the basic product on silica gel.

Conclusion

This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane. By employing a robust Norrish-Yang photochemical cyclization, this valuable building block can be accessed in good yields. The provided step-by-step instructions, along with troubleshooting guidelines, are intended to enable researchers in drug discovery and organic synthesis to reliably produce this compound for further investigation and application in novel chemical entities.

References

  • A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. Krow, G. R., et al. The Journal of Organic Chemistry, 1998 , 63(20), 7132-7133. DOI: 10.1021/jo981137k. [Link]

  • Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. Krow, G. R., et al. The Journal of Organic Chemistry, 1992 , 57(14), 4040-4043. DOI: 10.1021/jo00040a052. [Link]

  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. Lescop, C., et al. The Journal of Organic Chemistry, 2001 , 66(12), 4187-4193. DOI: 10.1021/jo001790y. [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Anderson, N. A., et al. Organic Process Research & Development, 2021 , 25(7), 1736-1741. DOI: 10.1021/acs.oprd.1c00137. [Link]

  • Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Zanini, M., et al. Angewandte Chemie International Edition, 2024 . DOI: 10.1002/anie.202412933. [Link]

  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Herter, L., et al. Organic & Biomolecular Chemistry, 2022 , 20, 9108-9111. DOI: 10.1039/D2OB01951A. [Link]

  • Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Wang, Y., et al. Beilstein Journal of Organic Chemistry, 2024 , 20, 1348-1372. DOI: 10.3762/bjoc.20.124. [Link]

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Garrido-García, P., et al. ChemRxiv, 2023 . DOI: 10.26434/chemrxiv-2023-f5ll4. [Link]

  • Second-Chance Rearrangement Route to Novel 5(6)-Syn,anti-difunctional 2-Azabicyclo[2.1.1]hexanes. Krow, G. R., et al. Organic Letters, 2003 , 5(16), 2879-2881. DOI: 10.1021/ol035038c. [Link]

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Garrido-García, P., et al. Nature Chemistry, 2025 . DOI: 10.1038/s41557-025-01746-7. [Link]

  • Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. IAdChem - Institute for Advanced Research in Chemical Sciences, 2025 . [Link]

  • Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Zanini, M., et al. ResearchGate, 2024 . [Link]

  • Norrish-Yang Reaction. Chem-Station Int. Ed., 2016 . [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Chernykh, A.V., et al. Journal of Organic and Pharmaceutical Chemistry, 2024 , 22(3). [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Gicquel, M., et al. ACS Catalysis, 2025 . DOI: 10.1021/acscatal.5c02225. [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Gicquel, M., et al. PMC - NIH, 2025 . [Link]

Sources

Late-Stage Functionalization & Application of 1-Phenyl-2-azabicyclo[2.1.1]hexane Scaffolds

[1]

Abstract

This Application Note provides a comprehensive technical guide on the utilization of 1-phenyl-2-azabicyclo[2.1.1]hexane scaffolds in medicinal chemistry. Defined as a rigid,

Introduction: The Strategic Value of the Scaffold

Bioisosteric Rationale

The 1-phenyl-2-azabicyclo[2.1.1]hexane (1-Ph-2-aza-BCH) scaffold is not merely a spacer; it is a high-fidelity mimic of sterically hindered aromatic systems .[1]

  • Ortho-Substitution Mimicry: The bridgehead phenyl group at C1 imposes a steric clash similar to an ortho-substituent on an aniline or biphenyl core, locking the N-vector in a specific trajectory.[1]

  • Metabolic Stability: Unlike planar anilines prone to oxidation (e.g., quinone imine formation), the saturated bicyclic cage protects the nitrogen and eliminates aromaticity-related metabolic liabilities.

  • Vector Fidelity: The exit vectors of the C1-Phenyl and N2-amine mimic the twist angle of o-substituted biaryls ($ \phi \approx 60-90^\circ $), a geometry often critical for binding in kinase pockets or GPCRs.[1]

Structural Analysis & Exit Vectors

The scaffold replaces the planar benzene ring with a bicyclic cage.[1]

  • C1 (Bridgehead): Bearing the Phenyl group.[1][2][3][4][5][6]

  • N2 (Bridge): The functional handle (amine).[1]

  • Geometry: The C1-N2 bond is rigid.[1] The "wing" carbons (C5/C6) provide bulk that mimics the volume of an aromatic ring without the pi-electron density.[1]

Bioisosterecluster_0Traditional Aromatic Corecluster_1Saturated BioisostereOrthoAnilineOrtho-Substituted Aniline(Planar/Twisted, Metabolic Liability)AzaBCH1-Phenyl-2-azabicyclo[2.1.1]hexane(Rigid, sp3-rich, Metabolically Stable)OrthoAniline->AzaBCH Bioisosteric Replacement(Maintains Vector, Improves Sol/MetStab)PropertiesKey Advantages:1. Reduced Lipophilicity (LogP)2. Blocked Metabolic Soft Spots3. Increased SolubilityAzaBCH->Properties

Figure 1: Bioisosteric mapping of the 1-phenyl-2-aza-BCH scaffold against traditional ortho-substituted anilines.[1][2][3]

Application Note: Synthesis of the Core Scaffold

Before late-stage functionalization, one must access the core. The most robust, scalable method for accessing 1-substituted 2-azabicyclo[2.1.1]hexanes is the Zinc-Catalyzed [3+2] Cycloaddition of bicyclobutanes (BCBs) with imines.[1] This method is superior to older photochemical routes for this specific substitution pattern.

Protocol A: Catalytic [3+2] Assembly

Target: Synthesis of 1-phenyl-2-azabicyclo[2.1.1]hexane derivatives.[1] Reference:Angew. Chem. Int. Ed.2024 , 63, e202406548.[5]

Reagents:

  • Substrate: 1-Phenyl-bicyclo[1.1.0]butane (1-Ph-BCB).[1]

  • Partner: N-Tosyl imine or N-Aryl imine.[1]

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: BOPA (Bis(oxazolinylphenyl)amide) for enantioselective variants (optional).

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step:

  • Preparation: In a glovebox or under

    
    , charge a dried Schlenk tube with 
    
    
    (10 mol%) and the imine (1.0 equiv).
  • Addition: Dissolve 1-phenyl-BCB (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to imine). Add this solution dropwise to the catalyst mixture at

    
    .
    
  • Reaction: Warm to room temperature and stir for 12–24 hours. Monitor consumption of the imine by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The 2-aza-BCH core is typically stable on silica.

Yield Expectation: 60–90%. Stereochemistry: This reaction typically yields the exo-isomer relative to the bridgehead phenyl.[1]

Application Note: Late-Stage Functionalization Strategies

Once the scaffold is synthesized (or purchased), it serves as a powerful module for late-stage diversification. We categorize this into N-Capping (using the nitrogen handle) and C-H Functionalization (modifying the cage).

Strategy 1: Modular N-Capping (The "Connector" Role)

The secondary amine at position 2 is sterically hindered due to the adjacent C1-phenyl group.[1] Standard coupling conditions often fail.

Protocol B: Buchwald-Hartwig Coupling of 1-Ph-2-aza-BCH

Challenge: Steric hindrance at N2 requires highly active precatalysts.

  • System:

    • Aryl Halide: 1.0 equiv.[1]

    • Scaffold (Amine): 1.2 equiv.[1]

    • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos or BrettPhos (4 mol%). Note: RuPhos is preferred for secondary amines with steric bulk.[1]

    • Base: NaOtBu (1.5 equiv) or

      
       (for sensitive substrates).
      
    • Solvent: Toluene or Dioxane,

      
      .[1]
      
  • Procedure:

    • Mix Pd source, Ligand, and Base in a vial. Purge with Argon.

    • Add Aryl Halide and Amine scaffold in solvent.[1]

    • Heat at

      
       for 12 hours.
      
    • Critical Step: If conversion is low, switch to Pd-PEPPSI-IPr catalyst, which is robust for bulky substrates.

Strategy 2: C-H Functionalization of the Cage

Direct functionalization of the

Protocol C: Rhodium-Catalyzed C-H Insertion

Target: Introduction of functionality at C3 (adjacent to Nitrogen) or C5 (bridge).[1] Mechanism: Rhodium carbenoid insertion.[1]

  • Reagents:

    • Substrate: N-Protected 1-Ph-2-aza-BCH (e.g., N-Boc or N-Cbz).[1]

    • Reagent: Donor/Acceptor Diazo compound (e.g., methyl phenyldiazoacetate).[1]

    • Catalyst:

      
       or 
      
      
      (for enantioselectivity).[1]
    • Solvent: Hexanes or DCM (0.05 M).[1]

  • Procedure:

    • Dissolve the scaffold and catalyst (1 mol%) in solvent.[1]

    • Add the diazo compound (1.2 equiv) slowly via syringe pump over 4 hours (to prevent diazo dimerization).

    • Stir at RT (or reflux for unreactive substrates) for 2 hours post-addition.

    • Result: This typically installs the carbene group at the C3 position (alpha to nitrogen) due to electronic activation, creating a highly substituted quaternary center.[1]

Comparative Data: Physicochemical Improvements

Replacing an ortho-substituted aniline with 1-phenyl-2-azabicyclo[2.1.1]hexane typically yields the following shifts in properties:

Propertyo-Substituted Aniline1-Ph-2-aza-BCH (Bioisostere)Impact on Drug Design
Geometry Planar (

)
3D Cage (

)
Increases solubility; disrupts crystal packing.[1]
Vector Angle Fixed (~60°)Rigid (~60-70°)Maintains receptor binding fidelity.[1]
Metabolic Stability Low (N-oxidation, Ring hydroxylation)HighBlocks metabolic "soft spots".[1]
Solubility Low to ModerateHigh

character improves

score.[1]
Basicity (

)
~4–5 (Aniline)~8–9 (Sec.[1] Amine)Modulates biodistribution/permeability.[1]

Workflow Visualization

The following diagram illustrates the decision tree for integrating this scaffold into a drug discovery campaign.

WorkflowStartDrug Candidate Analysis(Identification of Liability)DecisionTarget Motif:Ortho-Aniline / Biphenyl?Start->DecisionRouteASynthesis of Core(Zn-Cat [3+2] Cycloaddition)Decision->RouteACustom SubstitutedRouteBCommercial Sourcing(Enamine/WuXi)Decision->RouteBStandard CoreFunctionalizationLate-Stage Coupling(Protocol B: Buchwald)RouteA->FunctionalizationRouteB->FunctionalizationDiversificationScaffold Editing(Protocol C: C-H Activation)Functionalization->DiversificationSAR ExpansionFinalOptimized Lead(High Fsp3, Stable)Functionalization->FinalDiversification->Final

Figure 2: Strategic workflow for implementing 1-phenyl-2-aza-BCH scaffolds in lead optimization.

Troubleshooting & Expert Tips

  • Handling Ring Strain: The [2.1.1] system is strained (~65 kcal/mol).[1] Avoid strongly acidic conditions (

    
    ) for prolonged periods if the nitrogen is acylated, as ring-opening to cyclobutanes can occur. However, the salt form (hydrochloride) is generally stable.
    
  • Steric Bulk: The C1-phenyl group shields the N2 nitrogen.[1]

    • Tip: When forming amides, use highly reactive coupling agents like HATU or convert the acid to an acid chloride first.[1] Standard EDC/HOBt may be too slow.

  • NMR Characterization: The bridgehead protons and "wing" protons (C5/C6) show distinct coupling patterns.[1] The exo vs endo stereochemistry relative to the phenyl ring can be determined by NOESY (interaction between Phenyl-H and C3-H).

References

  • Denisenko, A., et al. (2023).[1][2][7][8] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[1][2] Nature Chemistry, 15, 1155–1163.[7][8] Link

  • Wu, F., et al. (2024).[1][4][9] Zinc-Catalyzed Enantioselective Formal (3+2) Cycloadditions of Bicyclobutanes with Imines: Catalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Angewandte Chemie International Edition, 63, e202406548.[5] Link[1]

  • Levterov, V. V., et al. (2023).[1][2][8][10] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.[1][4][5] Link[1]

  • Mykhailiuk, P. K. (2021).[1][4][8][9][10] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1] European Journal of Organic Chemistry.[1] Link[1]

  • Enamine Ltd. Benzene Bioisosteric Replacements: 2-Oxabicyclo[2.1.1]hexanes.[1][2][11]Link[1]

Application Note: Designing DNA-Encoded Libraries with 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Scaffolds in DEL

Executive Summary

The integration of


-rich, conformationally restricted scaffolds into DNA-Encoded Libraries (DEL) is a critical strategy for "escaping flatland"—the dominance of planar, aromatic structures in legacy compound collections. 1-Phenyl-2-azabicyclo[2.1.1]hexane  represents a premier "rigid vector" scaffold. Structurally, it acts as a bioisostere of 2-phenylpyrrolidine or 2-phenylpiperidine but imposes a distinct, defined exit vector due to the strained bicyclic cage.

This guide details the methodology for designing and synthesizing DELs utilizing this scaffold. We focus on two primary workflows: (A) Building Block Incorporation (using pre-synthesized Fmoc-protected cores) and (B) On-DNA Construction (via strain-release cycloaddition).

Structural Rationale & Design Strategy

The "Rigid Vector" Advantage

Unlike flexible pyrrolidines, the 2-azabicyclo[2.1.1]hexane core locks substituents into a specific 3D orientation. The C1-phenyl group provides a hydrophobic anchor, while the C4 position (bridgehead) or the N2 amine serves as the primary diversity vector.

  • Metabolic Stability: The strained cage resists oxidative metabolism (P450) typically seen at the

    
    -carbon of amines.
    
  • Vector Geometry: The angle between substituents at C1 and C4 is fixed (~110°), allowing for precise probing of binding pockets that flexible chains cannot satisfy entropically.

Library Architecture

We recommend a "Scaffold-Central" design where the 1-phenyl-2-azabicyclo[2.1.1]hexane serves as the core hub, rather than a peripheral capping group.

  • Cycle 1: DNA Headpiece + Linker.

  • Cycle 2: 1-Phenyl-2-azabicyclo[2.1.1]hexane Core (Bifunctional).

  • Cycle 3: Diversity Elements (Acylation, Reductive Amination, Suzuki Coupling).

Chemical Compatibility & DNA Safety

The primary challenge with bicyclo[2.1.1]hexanes is the inherent ring strain (~60 kcal/mol). While stable under standard storage, specific Lewis acids or high temperatures (>80°C) can trigger ring-opening or rearrangement.

ParameterLimit/ConditionRationale
pH Tolerance 4.0 – 10.0Acidic pH < 4 can promote ring-opening or depurination of DNA.
Temperature < 60°C (Preferred)Minimize thermal strain release; preserves DNA integrity.
Solvent Water/DMA/MeCNStandard DEL solvents; avoid neat nucleophilic solvents if activating.
Oxidants Avoid strong oxidantsThe secondary amine is susceptible; DNA guanine is sensitive.

Experimental Protocols

Protocol A: Incorporation as a Bifunctional Building Block

Best for: High-fidelity libraries where the core stereochemistry is pre-validated.

Reagents:

  • Scaffold: Fmoc-1-phenyl-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (Custom synthesized or sourced).

  • Coupling Agents: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or EDC/HOAt.

  • Buffer: 500 mM Borate buffer (pH 9.4) or 100 mM TEAA (pH 7.0).

Workflow:

  • Primer Preparation: Dissolve amine-functionalized DNA headpiece (1 mM) in Borate buffer (pH 9.4).

  • Activation: In a separate vial, dissolve the Fmoc-Scaffold (200 equiv) and DMT-MM (200 equiv) in DMA/Water (Keep DMA < 40% final vol). Incubate for 5 mins.

  • Coupling: Add activated scaffold mixture to DNA.

  • Incubation: Agitate at 25°C for 4–12 hours.

  • Precipitation: Ethanol precipitation (3.0 M NaOAc, pH 5.2, 2.5x vol EtOH).

  • Fmoc Deprotection: Treat pellet with 10% Piperidine in water (or 300 mM DBU in water/DMA) for 30 mins at RT.

  • Purification: Ethanol precipitate again before Cycle 3.

Expert Insight: Avoid HATU/DIEA if possible. The uronium salts can sometimes cause guanidinylation of the DNA or side reactions with the strained bridgehead if steric hindrance is high. DMT-MM is milder and highly effective for aqueous amide bonds.

Protocol B: On-DNA Assembly via Strain-Release [3+2] Cycloaddition

Best for: Accessing novel substitution patterns unavailable as commercial building blocks. Mechanism: Reaction of an on-DNA imine with 1-phenyl-bicyclo[1.1.0]butane (BCB) .

Reagents:

  • DNA-Imine: Pre-formed on DNA (via aldehyde + amine).

  • Reagent: 1-phenyl-bicyclo[1.1.0]butane (BCB) precursor.

  • Catalyst: Homogeneous Lewis Acid (e.g., Yb(OTf)

    
    ) or specific organocatalyst (Note: Many Lewis acids degrade DNA; proceed with caution).
    
    • Alternative: Radical-mediated addition (e.g., photoredox) is emerging but requires strict O2 exclusion.

Step-by-Step (Lewis Acid Route):

  • Imine Formation: React DNA-amine with aromatic aldehyde (50 equiv) in Borate buffer (pH 9.4) for 1 h. Confirm conversion by LCMS.

  • Cycloaddition:

    • Solvent: 100 mM MOPS buffer (pH 7.0) / MeCN (1:1).

    • Add 1-phenyl-BCB (50 equiv).

    • Add Yb(OTf)

      
       (10 equiv) or mild Lewis acid compatible with DNA.
      
    • Incubate at 40°C for 16 h.

  • Quench: Add EDTA (50 mM) to chelate the metal catalyst.

  • Purification: Ethanol precipitation.

Critical Note: This reaction is stereoselective but can be low-yielding on DNA due to hydrolysis of the intermediate imine. Protocol A is recommended for production libraries. Protocol B is for method development research.

Visualization of Library Design Workflow

DEL_Design cluster_QC QC Checkpoints DNA DNA Headpiece (Amine Terminus) Coupling Amide Coupling (DMT-MM/Borate) DNA->Coupling Cycle 1 Scaffold 1-Phenyl-2-azabicyclo [2.1.1]hexane BB (Fmoc-Protected) Scaffold->Coupling Input Deprotection Fmoc Removal (10% Piperidine) Coupling->Deprotection Intermediate Diversity Diversity Step (R-CHO / R-CO2H / R-X) Deprotection->Diversity Cycle 2 (N-Funct) QC1 LCMS: Mass Confirmation Deprotection->QC1 Selection Affinity Selection (Target Protein) Diversity->Selection Final Library

Caption: Workflow for incorporating 1-Phenyl-2-azabicyclo[2.1.1]hexane into a DNA-Encoded Library via amide coupling.

Quality Control & Validation

LCMS Characterization

Due to the rigid bicyclic nature, these compounds often fly well in ESI+ mode.

  • Expected Mass Shift: Calculate the exact mass of the deprotected core added to the DNA.

    • Formula of core (assuming C4-COOH linkage):

      
       (approx fragment added).
      
  • Isotope Pattern: The phenyl ring provides a clear carbon isotope envelope.

  • Troubleshooting:

    • Mass + 18 (Water adduct): Indicates hydrolysis of the imine (if using Protocol B) or incomplete coupling.

    • Mass + 53 (Acrylonitrile): If using piperidine for deprotection, monitor for Michael addition to any electrophiles present (rare on this scaffold but possible on side chains).

Validation Experiment

Before full library synthesis, perform a "Dummy Run" :

  • Couple Fmoc-Scaffold to a test DNA tag.

  • Deprotect.[1]

  • Cap with a generic acid (e.g., Benzoic acid).

  • Analyze by LCMS. Success criteria: >85% conversion to the capped product.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4][5] Link

  • Levterov, V. V., et al. (2020). Photochemical Synthesis of 1-Substituted 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry.[1][6] Link

  • Baran, P. S., et al. (2016). Strain-Release Amination.[7][8] Science. Link

  • Satz, A. L., et al. (2022). DNA-Encoded Chemical Libraries in Drug Discovery.[9] Nature Reviews Methods Primers. Link

  • Enamine Ltd. (2024). Bicyclo[2.1.1]hexane Building Blocks for Medicinal Chemistry.Link

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane

Case ID: SYN-AZA-211-PH Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Strain Barrier" Challenge

The synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane presents a unique challenge in medicinal chemistry. Unlike the larger [2.2.1] or [2.2.2] systems, the [2.1.1] scaffold possesses immense ring strain (~60 kcal/mol). Low yields are rarely due to "stalled" reactivity; rather, they stem from two specific failure modes:

  • Stereochemical Mismatch: In the precursor, the nucleophile and electrophile are geometrically unable to meet.

  • Strain-Relief Fragmentation: The system prefers to ring-open (Grob fragmentation) rather than cyclize if conditions are too vigorous.

This guide prioritizes the Intramolecular Nucleophilic Displacement route (Mykhailiuk/Enamine Protocol), which is currently the industry standard for multigram/kilogram scale-up, surpassing the older, lower-yielding photochemical [2+2] methods.

Module 1: The Critical Pathway (Protocol & Logic)

The most robust route involves constructing a 1,3-disubstituted cyclobutane precursor where an amine displaces a leaving group (Mesylate/Tosylate/Halide) across the ring.

The Optimized Workflow

G Start Start: 3-Phenyl-3-carboxylic cyclobutane derivative Step1 Step 1: Functionalization (Formation of Amino-Alcohol) Start->Step1 Step2 Step 2: Activation (O-Mesylation) Step1->Step2 Check CRITICAL CHECKPOINT Cis/Trans Ratio Step2->Check Step3 Step 3: Cyclization (NaH/DMF or LiHMDS) Check->Step3 Cis-Isomer (Syn) Fail Failure Mode: Oligomerization Check->Fail Trans-Isomer (Anti) End Target: 1-Phenyl-2-azabicyclo[2.1.1]hexane Step3->End

Figure 1: The stereochemical bottleneck in [2.1.1] synthesis. Only the cis-disubstituted precursor can cyclize.

Module 2: Troubleshooting & Optimization (FAQs)

Phase 1: Precursor Assembly

Q: My cyclization yield is stuck at ~40-50% despite full conversion of the starting material. What is happening? A: You are likely battling the Stereochemical Bottleneck .

  • The Science: The cyclization requires the nucleophile (amine) and electrophile (methylene-mesylate) to be on the same side (cis/syn) of the cyclobutane ring. The trans isomer cannot reach across the ring to cyclize.

  • Diagnosis: Check the NMR of your precursor. If you have a 1:1 cis:trans mixture, your maximum theoretical yield is 50%.

  • The Fix:

    • Separation: Chromatographically separate the cis-isomer at the amino-alcohol stage before mesylation.

    • Convergent Synthesis: Use a synthetic route to the cyclobutane that favors the cis configuration (e.g., [2+2] of phenylacetylene and acrylamide derivatives often yields specific geometries).

Q: I am seeing significant "polymerization" or gumming during the mesylation step. A: This is often due to intermolecular alkylation .

  • The Mechanism: If the amine is not protected (or is a secondary amine), it can react with the mesylate of a neighboring molecule before cyclizing.

  • The Fix:

    • Protection: Ensure the nitrogen is protected with a group that tolerates mesylation but allows cyclization (e.g., tert-butylsulfinyl or Boc, though Boc requires deprotonation).

    • Temperature: Perform mesylation at -10°C to 0°C.

Phase 2: The Cyclization Step

Q: Which base is superior for the ring closure: NaH, K2CO3, or LiHMDS? A: For 1-phenyl derivatives, NaH (Sodium Hydride) in DMF or THF is the gold standard.

  • Reasoning: You need irreversible deprotonation to drive the reaction into the strained conformation. K2CO3 is often too weak/slow, allowing competing decomposition. LiHMDS is effective but can sometimes cause epimerization if other sensitive centers are present.

  • Protocol Tip: Add the precursor solution slowly to the base suspension (High Dilution Principle) to favor intramolecular reaction over intermolecular oligomerization.

Q: My product degrades during workup. Is the 1-phenyl analog unstable? A: Yes, the free base is prone to oxidation and ring-opening.

  • The Fix: Do not store the free amine. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.

    • Procedure: Extract the crude reaction mixture, dry the organic layer, and immediately treat with 2M HCl in ether/dioxane. The salt is bench-stable.[1]

Phase 3: Purification

Q: The product co-elutes with the starting material or byproducts. A: The 1-phenyl group makes the molecule lipophilic, masking the polarity of the amine.

  • The Fix: Avoid standard silica chromatography for the free base.

    • Acid/Base Extraction: Dissolve crude in ether, extract into 1M HCl (impurities stay in ether). Wash aqueous layer. Basify aqueous layer (pH > 12) and re-extract into ether.

    • Reverse Phase: If purification is needed, use C18 with an acidic modifier (0.1% Formic acid), isolating the formate salt.

Module 3: Quantitative Data & Reagent Selection

Table 1: Leaving Group Efficiency for [2.1.1] Cyclization

Leaving Group (LG)ReactivityStability of PrecursorYield PotentialNotes
Mesylate (-OMs) HighModerateHigh (85-95%) Recommended. Best balance of reactivity and stability.
Tosylate (-OTs) ModerateHighGood (70-80%)Slower reaction times may allow side reactions.
Iodide (-I) Very HighLowVariableOften too reactive; prone to elimination (styrene formation).
Chloride (-Cl) LowVery HighLow (<50%)Requires high temperatures which degrade the strained product.

Module 4: Advanced Troubleshooting (Decision Tree)

Troubleshooting Problem Issue: Low Yield (<50%) Analysis1 Check Precursor NMR: Is Cis/Trans ratio 1:1? Problem->Analysis1 Action1 Action: Separate Isomers at Amino-Alcohol stage Analysis1->Action1 Yes Analysis2 Check Crude NMR: Is there Styrene/Elimination product? Analysis1->Analysis2 No (Pure Cis) Action2 Action: Lower Temp, Switch from t-BuOK to NaH Analysis2->Action2 Yes Analysis3 Check Concentration: Is reaction >0.1 M? Analysis2->Analysis3 No Action3 Action: Dilute to 0.01 - 0.05 M (Promote Intramolecular) Analysis3->Action3 Yes

Figure 2: Diagnostic logic for yield improvement.

References

  • Mykhailiuk, P. K. (2024).[2] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. Link

  • Leitch, J. A., et al. (2023). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate/Angewandte Chemie. Link

  • Krow, G. R., et al. (2008).[3] Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. Journal of Medicinal Chemistry. Link[3]

  • Lescop, C., et al. (2001).[4] A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Phenyl-2-azabicyclo[2.1.1]hexane Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the sterically demanding 1-Phenyl-2-azabicyclo[2.1.1]hexane scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with coupling reactions involving this unique sp³-rich motif. The rigid, bicyclic nature of this compound presents significant steric challenges that can impede standard cross-coupling protocols.[1][2] Here, we offer field-proven insights and detailed methodologies to help you achieve successful C-C and C-N bond formations.

Understanding the Challenge: The Steric Profile of 1-Phenyl-2-azabicyclo[2.1.1]hexane

The primary obstacle in functionalizing the 1-Phenyl-2-azabicyclo[2.1.1]hexane core is the steric congestion around the reactive centers. The bicyclic framework locks the molecule into a rigid conformation, and the phenyl group further contributes to the steric bulk. This can hinder the approach of the catalyst and coupling partners, slowing down or even preventing crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3]

Below is a diagram illustrating the structure and the sources of steric hindrance.

Caption: Structure of 1-Phenyl-2-azabicyclo[2.1.1]hexane highlighting steric hindrance sources.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a 1-Phenyl-2-azabicyclo[2.1.1]hexane derivative is showing low to no yield. What are the likely causes?

A: Low or no conversion in Suzuki-Miyaura couplings with this substrate is a common issue and can often be traced back to a few key factors related to steric hindrance.[4]

  • Inefficient Oxidative Addition: The bulky bicyclic core can obstruct the palladium catalyst's access to the C-X bond (where X is a halide or triflate) on your coupling partner, or on the azabicycle itself if it is the electrophile. This is often the rate-limiting step.

  • Poor Ligand Choice: Standard phosphine ligands like PPh₃ may not be bulky enough to create the necessary coordination sphere around the palladium center to facilitate the reaction with a sterically demanding substrate.[5][6]

  • Catalyst Decomposition: At the elevated temperatures often required for hindered couplings, the catalyst can decompose into palladium black, rendering it inactive.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction's success by influencing the solubility of reagents and the stability of the catalytic species.[7]

Q2: Which catalyst systems are recommended for Buchwald-Hartwig amination with the 1-Phenyl-2-azabicyclo[2.1.1]hexane amine?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the sterically hindered secondary amine of the 1-Phenyl-2-azabicyclo[2.1.1]hexane presents a significant challenge.[8][9] Success hinges on using a highly active and sterically tolerant catalyst system.

  • Palladium with Bulky, Electron-Rich Ligands: This is the most common and effective approach.[3][10] Biarylphosphine ligands are particularly well-suited for this purpose. The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is more reactive towards hindered substrates.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable and active palladium complexes, which have shown excellent performance in coupling sterically hindered substrates.[11]

  • Copper-Catalyzed Systems: While palladium catalysis is more common, modern copper-catalyzed C-N coupling reactions (Ullmann-type) have emerged as a viable alternative, with some ligand systems showing remarkable tolerance for sterically demanding partners.[12]

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I mitigate this side reaction?

A: Homocoupling, or the Glaser-Hay reaction in the context of Sonogashira couplings, is a common side reaction, especially when the desired cross-coupling is slow due to steric hindrance.[13]

  • Optimize the Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst species that are more prone to promoting homocoupling.[4]

  • Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Switching to a milder base like K₃PO₄ or Cs₂CO₃ may help.

  • Employ Stabilized Boronic Acid Derivatives: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are more stable and less prone to homocoupling.[4]

  • For Sonogashira Couplings, Consider Copper-Free Conditions: The copper co-catalyst in traditional Sonogashira reactions is often responsible for alkyne homocoupling.[13] Several copper-free protocols have been developed that can minimize this side reaction.

Troubleshooting Guides

Troubleshooting Workflow for Failed Coupling Reactions

When a coupling reaction with 1-Phenyl-2-azabicyclo[2.1.1]hexane fails, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.

G start Reaction Failure: Low or No Product check_reagents Verify Reagent Purity & Integrity (Solvent, Base, Starting Materials) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions catalyst_system Evaluate Catalyst System check_conditions->catalyst_system ligand Is the ligand bulky and electron-rich enough? (e.g., Buchwald ligands, NHCs) catalyst_system->ligand Yes precatalyst Is the Pd precatalyst appropriate? (e.g., Pd₂(dba)₃, Palladacycles) catalyst_system->precatalyst No base_solvent Optimize Base and Solvent (e.g., K₃PO₄ in Dioxane/Water) ligand->base_solvent precatalyst->ligand success Successful Coupling base_solvent->success

Caption: A troubleshooting workflow for diagnosing failed coupling reactions.

Detailed Troubleshooting Scenarios
Scenario 1: Stalled Suzuki-Miyaura Coupling
  • Observation: The reaction starts but stalls after 10-20% conversion, and you observe the formation of palladium black.

  • Underlying Cause: This points to catalyst decomposition, likely accelerated by high temperatures required to overcome the steric barrier.[4]

  • Solutions:

    • Lower the Reaction Temperature and Extend the Reaction Time: While seemingly counterintuitive, a lower temperature can preserve the catalyst's activity over a longer period.

    • Increase Ligand Loading: A higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help stabilize the catalytic species and prevent aggregation.[4]

    • Switch to a More Robust Precatalyst: Palladacycle precatalysts are often more stable at higher temperatures than Pd(OAc)₂ or Pd₂(dba)₃.

Scenario 2: Unsuccessful Buchwald-Hartwig Amination
  • Observation: No product is formed, and starting materials are recovered.

  • Underlying Cause: The steric hindrance of the 1-Phenyl-2-azabicyclo[2.1.1]hexane is preventing the formation of the key palladium-amide intermediate.

  • Solutions:

    • Employ a More Sterically Demanding Ligand: This is the most critical parameter. The choice of ligand can dramatically impact the outcome of the reaction.[5][6] See the table below for recommendations.

    • Use a Stronger, Non-Nucleophilic Base: A strong base like LiHMDS or K₃PO₄ is necessary to deprotonate the amine, but it should not interfere with the catalyst.

    • Consider a Nickel-Based Catalyst: For particularly challenging couplings, nickel catalysts can sometimes outperform palladium due to their different reactivity profiles.[14][15]

Recommended Experimental Protocols

The following protocols are starting points and may require optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 1-Phenyl-2-azabicyclo[2.1.1]hexane

This protocol is designed for the coupling of a brominated or iodinated 1-Phenyl-2-azabicyclo[2.1.1]hexane with a boronic acid.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated 1-Phenyl-2-azabicyclo[2.1.1]hexane (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 5:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 1-Phenyl-2-azabicyclo[2.1.1]hexane

This protocol is for the coupling of 1-Phenyl-2-azabicyclo[2.1.1]hexane with an aryl halide.

Step-by-Step Methodology:

  • In a glovebox, add the aryl halide (1.0 eq), 1-Phenyl-2-azabicyclo[2.1.1]hexane (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 1.5 eq) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the vessel and heat the reaction to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent, and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by flash chromatography.

Protocol 3: Sonogashira Coupling with a Halogenated 1-Phenyl-2-azabicyclo[2.1.1]hexane

This protocol describes the coupling of a halogenated 1-Phenyl-2-azabicyclo[2.1.1]hexane with a terminal alkyne.[16][17][18]

Step-by-Step Methodology:

  • To a Schlenk flask, add the halogenated 1-Phenyl-2-azabicyclo[2.1.1]hexane (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the terminal alkyne (1.5 eq).

  • Add the degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Comparison of Catalytic Systems

The following table provides a comparison of different catalytic systems for overcoming steric hindrance in cross-coupling reactions, which can be applied to the 1-Phenyl-2-azabicyclo[2.1.1]hexane scaffold.

Coupling ReactionCatalyst/PrecatalystRecommended LigandsTypical BaseSolvent SystemKey Advantages
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, TolueneHigh functional group tolerance, commercially available reagents.[5][11]
Buchwald-Hartwig Pd(OAc)₂, Pd-G3-XPhosRuPhos, BrettPhosLiHMDS, NaOtBuToluene, THFDirect C-N bond formation, broad substrate scope.[8][19]
Sonogashira Pd(PPh₃)₂Cl₂/CuIPPh₃, XPhosEt₃N, i-Pr₂NHTHF, DMFMild reaction conditions for C(sp²)-C(sp) bond formation.[16][20]
Copper-Catalyzed C-N CuI, Cu(OAc)₂Pyrrole-ol based ligandsK₂CO₃, Cs₂CO₃Dioxane, ToluenePalladium-free alternative, effective for some hindered systems.[12]

Conclusion

Successfully performing coupling reactions on the 1-Phenyl-2-azabicyclo[2.1.1]hexane scaffold requires a departure from standard protocols. By understanding the nature of the steric hindrance and systematically optimizing the catalyst system—particularly the choice of a bulky, electron-rich ligand—and reaction conditions, researchers can overcome these challenges.[21][22][23] This guide provides a starting point for developing robust and efficient methods for the functionalization of this valuable building block in drug discovery and development.

References

  • Benchchem. Performance Under Pressure: A Comparative Guide to Catalytic Coupling of Sterically Hindered Substrates.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Unknown. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Unknown. The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • Benchchem. Overcoming challenges in the synthesis of sterically hindered anilines.
  • Unknown. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Unknown. Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry, 73(15), 6037–6040.
  • Wikipedia. Sonogashira coupling.
  • Unknown. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC.
  • Wikipedia. Buchwald–Hartwig amination.
  • Unknown. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Unknown. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications.
  • Unknown. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Unknown. Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Feng, J.-J. (2024). An Enantioselective Synthesis of Azabicyclo[2.1.1]hexanes, sp³-Rich Motifs for Drug Design. Angewandte Chemie International Edition, 63(31), e202406548.
  • Unknown. Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Unknown. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing.
  • Unknown. Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry.
  • Unknown. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science (RSC Publishing).
  • Unknown. (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • Unknown. Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). ResearchGate.
  • Unknown. Palladium-catalyzed Cross-coupling Reactions.
  • Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Unknown. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Pfaltz, A. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14626–14630.
  • Reddit. Struggling on suzuki couplings.
  • Unknown. A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. American Chemical Society.
  • Unknown. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Unknown. How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Unknown. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • Unknown. Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing.
  • Unknown. (PDF) Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions.
  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry, 66(12), 4187–4193.
  • Unknown. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC.
  • Unknown. A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. Dalton Transactions (RSC Publishing).
  • Unknown. The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Unknown. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency.
  • Unknown. Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate.
  • YouTube. Steric hindrance.
  • YouTube. Ligand Design in Catalyst Development.
  • Unknown. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.org.
  • Unknown. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry.

Sources

Technical Support Center: Photochemical Azabicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the photochemical synthesis of azabicyclo[2.1.1]hexanes (aza-BCHs). This guide is designed for researchers, chemists, and drug development professionals actively working on or planning to implement intramolecular [2+2] photocycloaddition reactions to generate these valuable, three-dimensional scaffolds. Aza-BCHs are increasingly important as bioisosteres in medicinal chemistry, offering improved physicochemical properties compared to traditional aromatic rings.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you optimize your photoreactor conditions and achieve high-yield, selective synthesis of your target aza-BCHs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My reaction yield is consistently low or zero. What are the most likely causes?

Answer: Low or no product formation is the most common issue and typically points to problems with photon delivery, reaction quenching, or substrate stability.

Potential Cause 1: Inefficient Photon Absorption or Energy Transfer The entire reaction hinges on the successful excitation of the substrate. If the starting material doesn't absorb the light from your lamp, or if the photosensitizer (if used) is mismatched, the cycloaddition cannot proceed.[3][4]

  • Solution:

    • Verify Wavelength Match: Check the UV-Vis absorption spectrum of your starting material or photosensitizer. Ensure its absorption maximum (λ_max) overlaps significantly with the emission spectrum of your light source (e.g., 370 nm UVA LED).[3][5]

    • Increase Light Intensity/Flux: The reaction rate can be dependent on photon flux.[6] Consider moving the lamp closer to the reactor or using a higher-power LED. For reactions that can proceed via direct excitation but do so inefficiently, a more intense light source may be required.[7]

    • Sensitizer Selection: If using a sensitizer (like benzophenone or thioxanthone), ensure its triplet energy is higher than that of your reacting olefin. This allows for efficient Dexter energy transfer to promote the substrate to its reactive triplet state.[3][7]

Potential Cause 2: Quenching by Dissolved Oxygen Molecular oxygen (O₂) is a notorious triplet state quencher. If dissolved in your solvent, it will efficiently deactivate the excited state of your substrate before it has a chance to cyclize, leading to failed reactions.[8]

  • Solution:

    • Rigorous Degassing: This is non-negotiable for most photochemical reactions. The "freeze-pump-thaw" method is highly effective for achieving an oxygen-free environment.[8] For a simpler but often sufficient method, sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before and during the reaction.[9]

    • Maintain Inert Atmosphere: Ensure your reaction vessel is sealed and maintained under a positive pressure of inert gas throughout the irradiation period.

Potential Cause 3: Substrate Degradation or Polymerization High-energy UV light can sometimes lead to undesired side reactions, including polymerization of the alkene moiety or degradation of the starting material, especially if the reaction is prolonged.[3]

  • Solution:

    • Monitor Reaction Progress: Use TLC or ¹H NMR analysis of crude aliquots to track the consumption of starting material and formation of product. This helps you determine the optimal reaction time and avoid over-irradiation.

    • Adjust Concentration: Very high concentrations can sometimes favor intermolecular side reactions or polymerization. Try running the reaction at a lower concentration (e.g., 0.05 M to 0.1 M).

Question 2: I'm observing multiple products or isomers. How can I improve the regioselectivity and stereoselectivity?

Answer: The formation of undesired isomers often relates to the reaction mechanism and solvent effects. Intramolecular [2+2] photocycloadditions can potentially yield "straight" and "crossed" products, and their stereochemistry can be influenced by the reaction environment.[10][11]

Potential Cause 1: Solvent Effects The polarity of the solvent can influence the stability of intermediates in the photochemical reaction. For reactions that may proceed through a diradical or zwitterionic intermediate, solvent choice can dictate the final product distribution.[12][13][14]

  • Solution:

    • Solvent Screening: Perform a solvent screen to identify the optimal medium for your specific substrate. Non-polar solvents like hexane or toluene may favor different outcomes compared to polar solvents like acetonitrile or dichloromethane.[15]

    • Hydrogen Bonding: Protic solvents can interact with carbonyl groups or other hydrogen-bond acceptors in the substrate, altering the excited-state dynamics and potentially influencing selectivity.[13][14] Consider aprotic solvents if unexpected isomerism is observed.

Potential Cause 2: Stepwise vs. Concerted Mechanism While some cycloadditions are concerted, many photochemical [2+2] reactions proceed via a stepwise mechanism involving a diradical intermediate.[1] The conformation of this intermediate before ring closure can affect the final stereochemistry.

  • Solution:

    • Temperature Control: Lowering the reaction temperature can sometimes restrict bond rotations in the intermediate, leading to improved selectivity. Ensure your photoreactor has adequate cooling.

    • Substrate Design: The length and nature of the tether connecting the two olefinic partners are primary determinants of regioselectivity (straight vs. crossed).[10][11] While not a simple fix, this is a key consideration during substrate synthesis.

Question 3: My reaction starts well but then stalls or the product seems to decompose. Why?

Answer: This issue often points to problems with the photoreactor setup, product stability, or fouling.

Potential Cause 1: Inner Filter Effect As the product forms or if side products are colored, they can begin to absorb the light intended for the starting material. This is known as the inner filter effect and it can significantly slow down or stop the reaction.

  • Solution:

    • Lower Concentration: Running the reaction at a lower concentration ensures that photons can penetrate the solution more effectively to reach unreacted starting material.

    • Optimize Wavelength: If the product absorbs strongly at the irradiation wavelength but the starting material has a shoulder of absorption at a longer wavelength, shifting to a longer wavelength light source (if possible) can sometimes mitigate this effect.

Potential Cause 2: Product Instability The strained cyclobutane ring of the aza-BCH product can sometimes be unstable under the reaction conditions, especially with prolonged exposure to high-energy light or elevated temperatures.

  • Solution:

    • Use a UV Cut-off Filter: If your lamp has a broad emission spectrum, use a filter to block high-energy UV light that is not needed for the reaction but may be sufficient to decompose the product.

    • Efficient Cooling: Overheating is a common problem in photoreactors. Ensure your reactor is actively cooled (e.g., with a fan or a cooling jacket) to maintain a consistent, low temperature (typically room temperature unless otherwise optimized).

Potential Cause 3: Reactor Fouling In some cases, insoluble byproducts or polymers can coat the inside of the reaction vessel, blocking light from reaching the solution.

  • Solution:

    • Ensure Solubility: Confirm that your starting material and any catalysts/sensitizers are fully soluble in the chosen solvent at the reaction concentration.

    • Agitation: Ensure vigorous stirring to keep the reactor walls clean and the solution homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the intramolecular [2+2] photocycloaddition to form aza-BCHs? The reaction is typically initiated by photoexcitation of an olefin within the starting material (e.g., an N-allyl enamide) to its first excited singlet state (S₁), which then undergoes intersystem crossing (ISC) to the more stable triplet state (T₁). This triplet diradical then adds across the second, tethered double bond in a stepwise fashion to form the cyclobutane ring of the aza-BCH scaffold.[1] In some cases, a photosensitizer is used to generate the reactive triplet state via energy transfer.[3][5]

Diagram: Generalized Reaction Mechanism

G cluster_ground Ground State (S₀) cluster_excited Excited States cluster_product Product Formation A Substrate B Singlet State (S₁) A->B hv (Light Absorption) C Triplet State (T₁) B->C Intersystem Crossing (ISC) D Diradical Intermediate C->D Intramolecular Addition E Aza-BCH Product D->E Ring Closure

Caption: Key steps in the photochemical formation of aza-BCHs.

Q2: Do I need a photosensitizer? This depends on the substrate. Many N-allyl enamides used for aza-BCH synthesis can be excited directly with UVA light.[1] However, if your substrate has poor light absorption or inefficient intersystem crossing, a triplet photosensitizer like benzophenone or an iridium complex can be used to facilitate the reaction, often allowing the use of lower-energy visible light.[4][7]

Q3: What type of photoreactor is best? Both batch and continuous flow photoreactors can be effective.

  • Batch Reactors: A simple setup involves a quartz or borosilicate glass flask stirred vigorously and irradiated externally with an LED lamp. This is excellent for small-scale screening and optimization.

  • Flow Reactors: For larger scale synthesis, flow reactors offer superior light penetration, precise temperature control, and improved safety, making them highly efficient.[16]

Q4: How important is the choice of solvent? Critically important. As detailed in the troubleshooting guide, the solvent not only determines the solubility of your reagents but can also profoundly impact reaction efficiency and selectivity by influencing the energies and lifetimes of the excited states.[13][14][15] A solvent screen is always recommended when developing a new photocycloaddition reaction.

Table 1: Influence of Key Reaction Parameters

ParameterCommon RangePrimary Effect on ReactionTroubleshooting Tip
Wavelength (nm) 350 - 450 nmInitiation: Must overlap with substrate/sensitizer absorption.Mismatch leads to zero yield. Check UV-Vis spectrum.
Concentration (M) 0.01 - 0.1 MEfficiency & Side Reactions: Affects light penetration and intermolecular events.Too high? Risk of inner filter effect or polymerization.
Solvent DCM, MeCN, Toluene, HexaneSelectivity & Quantum Yield: Stabilizes/destabilizes excited states.Observing isomers? Screen solvents of varying polarity.
Temperature (°C) 0 - 40 °CSelectivity & Degradation: Affects intermediate lifetime and side reactions.Reaction stalling? Ensure adequate cooling to prevent overheating.
Degassing Method Ar/N₂ Sparge, Freeze-Pump-ThawQuantum Yield: Removes O₂, a potent triplet quencher.Low yield? Improve degassing protocol; F-P-T is most effective.

Standard Operating Protocol: Photoreactor Setup & Execution

This protocol provides a generalized, step-by-step method for performing a photochemical aza-BCH synthesis in a standard batch reactor.

Materials:

  • Quartz or borosilicate glass reaction vessel with a stir bar

  • Substrate (e.g., N-allyl enamide)

  • Anhydrous, degassed solvent

  • Photosensitizer (if required)

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • LED Photoreactor lamp (e.g., 370 nm)

  • Cooling system (e.g., fan or water bath)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and free of any residues that might absorb UV light.

  • Reagent Addition: To the vessel, add the substrate (1.0 eq) and photosensitizer (if used, e.g., 10 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent to achieve the desired concentration (e.g., 0.05 M). Seal the vessel with a rubber septum and perform degassing:

    • Sparge Method: Bubble argon through the stirred solution via a long needle for 20-30 minutes.

    • Freeze-Pump-Thaw: For maximum oxygen removal, freeze the solution with liquid N₂, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

  • Reactor Setup: Place the sealed, degassed reaction vessel in the photoreactor setup. Position the LED lamp at a fixed, reproducible distance from the vessel.

  • Initiate Reaction: Begin vigorous stirring and turn on the cooling system. Once the system is equilibrated (e.g., at 25 °C), turn on the LED lamp to begin irradiation.

  • Monitoring: Follow the reaction's progress by taking small aliquots at regular intervals (e.g., every hour) for analysis by TLC or ¹H NMR.

  • Workup: Once the starting material is consumed, turn off the lamp. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Diagram: Experimental Workflow

G A 1. Prepare Reagents (Substrate, Solvent) B 2. Assemble & Seal Reaction Vessel A->B C 3. Degas Solution (e.g., Ar Sparge) B->C D 4. Set Up Photoreactor (Lamp, Cooling) C->D E 5. Irradiate & Stir D->E F 6. Monitor Progress (TLC / NMR) E->F F->E Continue Irradiation G 7. Workup & Purify F->G Reaction Complete H 8. Characterize Product G->H

Caption: From setup to analysis in aza-BCH photochemical synthesis.

References

  • Zanini, M., Noble, A., & Aggarwal, V. K. (2024). Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions.
  • Zanini, M., Noble, A., & Aggarwal, V. K. (2024). Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Scite.ai.
  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. (2001). Journal of Organic Chemistry, 66(12), 4187-93.
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. (n.d.).
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2025).
  • Wright, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.org.
  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chel
  • Gemoets, H. P. L., et al. (2016). Sensitized [2 + 2] intramolecular photocycloaddition of unsaturated enones using UV LEDs in a continuous flow reactor: kinetic and preparative aspects. Reaction Chemistry & Engineering.
  • Solvent Effects on Ultrafast Photochemical Pathways. (2021). Accounts of Chemical Research.
  • Solvent Effects on Ultrafast Photochemical P
  • Cycloaddition reactions of 3,4-bismethoxycarbonyl-2-aza-1,3-dienes. The first example of an intramolecular [4 + 2] cycloaddition of simple 2-azadienes. (n.d.).
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). PMC.
  • Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. (2017). PubMed.
  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. (2023).
  • In intramolecular [2+2] photocycloaddition reactions, two regioisomeric... (n.d.).
  • Zanini, M., Noble, A., & Aggarwal, V. K. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. PubMed.
  • Vinyl c
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). ACS Organic & Inorganic Au.
  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
  • Help with understanding 2+2 cycloadditions. (2024). Reddit.
  • Selective and Cooperative Photocycloadditions within Multistranded Arom
  • Tamura, Y., et al. (1981). Photochemical syntheses of 2-aza- and 2-oxabicyclo[2.1.1]hexane ring systems. The Journal of Organic Chemistry.
  • Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. (n.d.). ScienceDirect.

Sources

Technical Support Guide: Purification of Crude 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Cage"

You are likely working with 1-phenyl-2-azabicyclo[2.1.1]hexane as a saturated bioisostere for ortho-substituted benzenes or as a conformationally restricted proline analogue. While the [2.1.1] system is kinetically stable, its synthesis—often via [2+2] photocycloaddition or bicyclo[1.1.0]butane (BCB) ring-opening—generates a distinct impurity profile that defeats standard purification logic.

This guide addresses the specific physicochemical behavior of the 1-phenyl-[2.1.1] scaffold: a basic, sterically crowded, and strained secondary amine.

Module 1: Acid-Base Workup (The First Line of Defense)

Context: The most common user error is treating this strained amine like a standard piperidine or pyrrolidine. The phenyl group at the C1 bridgehead creates steric bulk and slightly modulates the pKa, while the strained cage can be sensitive to prolonged exposure to super-strong acids.

Troubleshooting Guide

Q: I performed a standard acid/base extraction, but my yield is <20%. Where is my product?

A: The product is likely trapped in the aqueous phase or decomposed.

  • The pH Trap: The pKa of the 2-azabicyclo[2.1.1]hexane core is generally around 9.5–10.5. If you basify the aqueous layer to pH 10 (using weak base like NaHCO₃), a significant portion remains protonated (water-soluble).

    • Fix: You must drive the pH to >12 using NaOH or KOH to ensure the amine is fully free-based before organic extraction.

  • The Emulsion Factor: The 1-phenyl group adds lipophilicity, but the compact cage structure often acts as a surfactant when protonated, stabilizing emulsions.

    • Fix: Avoid vigorous shaking. Use gentle inversion or add brine to the aqueous phase before basification.

Q: Can I use concentrated HCl for the acid wash?

A: Proceed with Caution. While the [2.1.1] system is more robust than [1.1.1] propellanes, the C1-Phenyl bond stabilizes a potential carbocation intermediate if the ring opens.

  • Recommendation: Use 1M or 2M HCl at 0°C for short durations (<30 mins). Avoid heating the acidic aqueous phase. For highly sensitive derivatives, use Citric Acid (10% w/v) or Tartaric Acid for the initial wash.

Protocol: Optimized Extraction Workflow
  • Dissolution: Dissolve crude mixture in EtOAc or MTBE (DCM can be used but increases emulsion risk).

  • Acid Extraction: Extract with 1M HCl (3x) . Keep cold (0–5°C).

    • Discard Organic Layer: Removes neutral impurities (unreacted styrenes, dimers).

  • Basification: Cool the combined aqueous acidic layers to 0°C. Slowly add 6M NaOH until pH reaches 12–13 .

    • Critical: Maintain temperature <20°C to prevent thermal degradation of the free base.

  • Back-Extraction: Extract immediately with DCM (3x) .

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare).

Module 2: Chromatographic Separation

Context: The secondary amine (N-H) in the [2.1.1] cage interacts strongly with silanol groups on silica gel, causing severe tailing and yield loss.

Troubleshooting Guide

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: This is classic "amine-silanol" hydrogen bonding.

  • Standard Fix: Add 1–2% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Advanced Fix (If TEA fails): Switch to DCM:MeOH:NH₄OH (90:9:1) . The ammonia competes more effectively for silanol sites than TEA.

  • Alternative Stationary Phase: Use Basic Alumina or Amine-functionalized Silica to eliminate the need for mobile phase modifiers.

Q: I see a "ghost" spot running just above my product. What is it?

A: In [2+2] photocycloaddition routes, this is often the regioisomer (e.g., 5-phenyl vs 1-phenyl) or a carbamate impurity if Boc-protection was involved and cleavage was incomplete.

  • Diagnosis: Check the 1H NMR.[1][2] The bridgehead proton (H1/H4) coupling constants are diagnostic for [2.1.1] substitution patterns (W-coupling).[3]

Visualization: Purification Decision Tree

PurificationStrategy Start Crude 1-Phenyl-2-azabicyclo[2.1.1]hexane Check_Impurity Analyze Impurity Profile (LCMS/NMR) Start->Check_Impurity Neutral_Imp Neutral Impurities (Styrenes, Dimers) Check_Impurity->Neutral_Imp High Content Basic_Imp Basic Impurities (Regioisomers, Pyridines) Check_Impurity->Basic_Imp Isomeric Mixture Acid_Base Acid-Base Extraction (pH 1 -> pH 13) Neutral_Imp->Acid_Base Remove Neutrals Chromatography Flash Chromatography (DCM:MeOH + 1% NH4OH) Basic_Imp->Chromatography Separation Required Acid_Base->Check_Impurity Re-analyze Salt_Cryst Salt Crystallization (HCl or Oxalate) Acid_Base->Salt_Cryst If Purity >90% Chromatography->Salt_Cryst Final Polish

Caption: Figure 1. Strategic decision tree for purifying azabicyclo[2.1.1]hexane derivatives based on impurity type.

Module 3: Salt Formation & Crystallization

Context: The free base of 1-phenyl-2-azabicyclo[2.1.1]hexane is an oil or low-melting solid that is prone to oxidation (N-oxide formation) upon storage. Converting it to a salt is the best method for long-term stability and final purification.

Protocol: Hydrochloride Salt Formation

Why HCl? It forms a robust lattice. However, avoid excess HCl gas which can cause hygroscopicity.

  • Dissolve the purified free base in Diethyl Ether or 1,4-Dioxane (anhydrous).

  • Cool to 0°C.

  • Add 2M HCl in Ether (or Dioxane) dropwise with stirring.

    • Stoichiometry: Aim for 1.05 equivalents. Excess acid can trap solvent.

  • A white precipitate should form immediately.

  • Trituration: If the salt oils out (common with phenyl substituents), decant the solvent and triturale with Pentane or Hexane to induce crystallization.

Alternative Salts (for difficult crystallizations):

  • Oxalate: Often yields nice needles for bicyclic amines.

  • L-Tartrate: Useful if you need to enrich the enantiomeric excess (if working with chiral material).

Module 4: Common Impurity Profile Data

Use this table to identify peaks in your LCMS or NMR.

Impurity TypeOriginRemoval Strategy
Styrene / Alkene Unreacted Starting Material (Photochem)Acid Wash (remains in organic layer).
Regioisomer [2+2] Cycloaddition Selectivity IssueColumn Chromatography (Silica + NH₄OH) or Prep-HPLC.
Polymer/Oligomer Photopolymerization byproductPrecipitation (dissolve crude in MeOH, add water/ether).
N-Oxide Oxidation of product (air exposure)Reduction (Zn/AcOH) or careful chromatography.
Residual Pd/Cu Catalyst (if Cross-Coupling used)Scavenger Resins (e.g., SiliaMetS® Thiol) or extraction with EDTA.

References

  • Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal, 25(5), 1136–1144. Link

  • Levterov, V. V., et al. (2024).[4] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831.[4] Link

  • Cox, B., et al. (2019).[5] Escaping from Flatland: [2+2] Photocycloaddition; Conformationally Constrained sp3-Rich Scaffolds for Lead Generation.[5][6] ACS Medicinal Chemistry Letters, 10(11), 1512–1517.[5] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general amine pKa and purification logic). Link

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Pharmacokinetic Comparison of 1-Phenyl-2-azabicyclo[2.1.1]hexane and Benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the benzene ring is a foundational and frequently encountered scaffold. Its rigid structure and ability to engage in various intermolecular interactions have made it a cornerstone of drug design for decades. However, this ubiquity comes with a significant caveat: the metabolic liabilities of the benzene ring are well-documented, often leading to toxicity that can derail an otherwise promising drug candidate. The very chemical properties that make it a useful structural element also make it susceptible to metabolic activation into reactive, toxic species.

This guide provides a comparative analysis of the pharmacokinetic profile of benzene against one of its modern, three-dimensional bioisosteres: 1-Phenyl-2-azabicyclo[2.1.1]hexane. The strategy of replacing a flat, aromatic ring with a saturated, C(sp3)-rich scaffold, a concept often termed "escaping from flatland," is a powerful approach in modern drug discovery to enhance physicochemical and pharmacokinetic properties.[1] We will explore the well-established pharmacokinetic pitfalls of benzene and contrast them with the predicted advantages of the 1-Phenyl-2-azabicyclo[2.1.1]hexane scaffold. This comparison will not only highlight the differences in their expected ADME (Absorption, Distribution, Metabolism, and Excretion) profiles but also provide the scientific rationale and experimental frameworks for evaluating such bioisosteric replacements.

The Pharmacokinetic Profile of Benzene: A Case Study in Metabolically Driven Toxicity

The pharmacokinetic story of benzene is inextricably linked to its toxicity. While the parent molecule itself exhibits anesthetic properties at high concentrations, its chronic toxicity, including its carcinogenicity, is a direct result of its metabolic fate.[2][3]

Absorption and Distribution

Benzene is readily absorbed following inhalation and ingestion, with systemic absorption after inhalation being approximately 50% in humans.[2][3][4] Dermal absorption is comparatively slow.[2][3] Once in the bloodstream, benzene, being lipophilic, distributes to tissues based on perfusion rates, with a significant portion of an inhaled dose localizing in the liver and bone marrow.[2] It is this distribution to the bone marrow, the site of hematopoiesis, that is of primary concern for its chronic toxicity.[2][5]

Metabolism: The Root of Toxicity

The metabolism of benzene occurs predominantly in the liver, initiated by the cytochrome P450 enzyme system, particularly the CYP2E1 isoform.[5][6] This initial oxidation is not a detoxification step but rather an activation step, converting the relatively inert benzene into a series of highly reactive and toxic metabolites.[7]

The key metabolic steps are as follows:

  • Oxidation to Benzene Oxide: CYP450 enzymes oxidize benzene to the electrophilic epoxide, benzene oxide. This reactive intermediate can bind covalently to cellular macromolecules like DNA and proteins.[3]

  • Formation of Phenols and Diols: Benzene oxide can rearrange non-enzymatically to phenol, the major metabolite of benzene, or be hydrolyzed to benzene dihydrodiol.[2][8]

  • Further Oxidation to Quinones: Phenol and other hydroxylated metabolites like hydroquinone and catechol can be further oxidized to their corresponding highly reactive quinones or semiquinones.[2]

  • Ring Opening: A smaller fraction of the benzene ring is opened to form metabolites like muconic acid.[2]

These reactive metabolites, particularly the quinones, are believed to be the primary drivers of benzene's toxicity. They can generate reactive oxygen species (ROS), leading to oxidative stress, and can covalently bind to cellular components, disrupting normal cellular function.[5][6] This damage in the bone marrow can lead to aplastic anemia and an increased risk of leukemia.[3][5]

Benzene_Metabolism Benzene Benzene Benzene_Oxide Benzene Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol Rearrangement Muconic_Acid Muconic Acid Benzene_Oxide->Muconic_Acid Ring Opening DNA_Protein_Adducts DNA/Protein Adducts Benzene_Oxide->DNA_Protein_Adducts Hydroquinone_Catechol Hydroquinone, Catechol Phenol->Hydroquinone_Catechol Oxidation Quinones Quinones Hydroquinone_Catechol->Quinones Oxidation Quinones->DNA_Protein_Adducts Toxicity Myelotoxicity, Carcinogenicity DNA_Protein_Adducts->Toxicity Bioisostere_Metabolism Parent 1-Phenyl-2-azabicyclo[2.1.1]hexane N_Oxide N-Oxide Metabolite Parent->N_Oxide CYP450, FMO Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 Excretion Renal Excretion N_Oxide->Excretion Hydroxylated->Excretion

Caption: Predicted metabolic detoxification pathways for 1-Phenyl-2-azabicyclo[2.1.1]hexane.

Experimental Design for a Head-to-Head Pharmacokinetic Comparison

To empirically validate the predicted pharmacokinetic advantages of 1-Phenyl-2-azabicyclo[2.1.1]hexane over a comparable benzene-containing molecule, a series of standardized in vitro and in vivo experiments would be conducted.

In Vitro Metabolic Stability Assessment

Objective: To compare the rate of metabolism of the two compounds.

Protocol:

  • System: Liver microsomes (human, rat) or cryopreserved hepatocytes. Microsomes contain the majority of CYP450 enzymes, while hepatocytes offer a more complete metabolic picture, including phase II enzymes.

  • Incubation: The test compound (e.g., at 1 µM) is incubated with the microsomal or hepatocyte preparation in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The reaction is quenched (e.g., with acetonitrile), and the remaining concentration of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A longer half-life indicates greater metabolic stability.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the full pharmacokinetic profiles (Cmax, Tmax, AUC, Clearance, Half-life, Bioavailability) of the two compounds.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group: A single oral gavage dose (e.g., 10 mg/kg) is administered to determine absorption characteristics and oral bioavailability.

  • Blood Sampling: Serial blood samples (e.g., 50 µL) are collected from a cannula at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested by centrifugation.

  • Sample Analysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Key parameters (AUC, CL, Vd, t½, Cmax, Tmax, F%) are calculated and compared between the two compounds.

PK_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent) invitro_start Incubate Compound with Liver Microsomes/Hepatocytes invitro_quant LC-MS/MS Quantification invitro_start->invitro_quant invitro_end Calculate Intrinsic Clearance (CLint) and Half-life (t½) invitro_quant->invitro_end invivo_end Calculate PK Parameters (AUC, CL, t½, F%) invitro_end->invivo_end Informs In Vivo Design invivo_dose Dose IV and PO Groups invivo_sample Serial Blood Sampling invivo_dose->invivo_sample invivo_quant LC-MS/MS Quantification of Plasma invivo_sample->invivo_quant invivo_quant->invivo_end

Caption: Experimental workflow for comparing pharmacokinetic profiles.

Conclusion

The comparison between benzene and 1-Phenyl-2-azabicyclo[2.1.1]hexane is a clear illustration of the evolution of medicinal chemistry. Benzene, while a useful building block, carries an inherent pharmacokinetic liability: its metabolic activation to genotoxic species. This pathway is a well-understood and significant risk in drug development. In stark contrast, 1-Phenyl-2-azabicyclo[2.1.1]hexane represents a rational design strategy to circumvent this problem. By replacing the aromatic ring with a saturated, three-dimensional scaffold, chemists can predictably block the pathways of metabolic toxification. The expected outcomes—improved solubility, reduced lipophilicity, and enhanced metabolic stability via detoxification pathways—offer a compelling rationale for its use. While this guide presents a predicted profile, the provided experimental workflows offer a clear and robust path to empirical validation, embodying the principles of modern, safety-conscious drug design.

References

  • National Academies of Sciences, Engineering, and Medicine. (1995). Case Study 4: Benzene Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education. The National Academies Press. [Link]

  • Snyder, R. (2000). The toxicity of benzene and its metabolism and molecular pathology in human risk assessment. Journal of the Royal Society of Medicine, 93(Suppl 38), 11–15. [Link]

  • Ross, D. (2000). An overview of benzene metabolism. Drug Metabolism Reviews, 32(3-4), 133–136. [Link]

  • ToxLaw. (2025). How Does the Body Metabolize Benzene, and What Are the Resulting Toxic Byproducts?. [Link]

  • Public Health England. (2024). Benzene: toxicological overview. GOV.UK. [Link]

  • Travis, C. C., Quillen, J. L., & Arms, A. D. (1990). Pharmacokinetics of benzene. Toxicology and Applied Pharmacology, 102(3), 400–420. [Link]

  • Woodward, K. N., & Topping, M. D. (1995). Structure and Validation of a Pharmacokinetic Model for Benzene. Applied Occupational and Environmental Hygiene, 10(7), 579-584. [Link]

  • Hunter, C. G., & Blair, D. (1972). BENZENE: PHARMACOKINETIC STUDIES IN MAN. Annals of Occupational Hygiene, 15(2), 193–199. [Link]

  • Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene. U.S. Department of Health and Human Services. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Interaction Profile for Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX). U.S. Department of Health and Human Services. [Link]

  • Qin, T., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8, 605–627. [Link]

  • Diepers, H. E., & Walker, J. C. L. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 859–890. [Link]

  • University of Oxford, Department of Chemistry. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. [Link]

  • Denmark Group. (2025). Bioisosteres for Benzene. [Link]

  • Narayanasamy, P., et al. (2021). Synthesis, optimization, in vitro and in vivo study of bicyclic substituted amine as MenA inhibitor. Bioorganic & Medicinal Chemistry Letters, 47, 128203. [Link]

  • Bolleddula, J., & Dalvie, D. (2019). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 51(4), 532-566. [Link]

  • ResearchGate. (2018). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. [Link]

  • Wozniak, D., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Molecules, 29(8), 1888. [Link]

  • Wang, C., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 16, 11908-11917. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2021). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(8), 893–930. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1148–1155. [Link]

  • Weis, R., et al. (2009). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1. Bioorganic & Medicinal Chemistry, 17(15), 5400-5411. [Link]

  • List, B., et al. (2024). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society, 146(2), 1635–1641. [Link]

  • PubChem. (2025). 1-Phenylbicyclo[2.1.1]hexane. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Merck & Co. (2021). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. ChemRxiv. [Link]

Sources

Impact of 1-Phenyl-2-azabicyclo[2.1.1]hexane on Aqueous Solubility (LogD)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Phenyl-2-azabicyclo[2.1.1]hexane , a high-value saturated bioisostere used to optimize the physicochemical profile of drug candidates.

A Technical Comparison Guide for Medicinal Chemistry Applications

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 1-phenyl-2-azabicyclo[2.1.1]hexane scaffold represents a critical tool for "escaping from flatland." It serves as a conformationally restricted,


-rich bioisostere of 2-phenylpyrrolidine  and 2-phenylpiperidine .

By introducing a "bridge" across the pyrrolidine ring, this scaffold forces the phenyl group into a specific vector, disrupting planar molecular stacking and reducing lipophilicity. The result is a consistent improvement in aqueous solubility and metabolic stability without compromising potency.

Key Performance Indicators (KPIs)
PropertyImpact vs. 2-PhenylpyrrolidineMechanism
Aqueous Solubility High Increase (>10-fold often observed)Disruption of crystal lattice energy; increased solvation.
LogD (pH 7.4) Decrease (0.5 – 1.5 units)Reduced molecular lipophilicity; altered pKa.
Metabolic Stability High Improvement Steric blocking of

-oxidation sites; elimination of labile H-atoms.
Fsp3 Score Increase Introduction of quaternary bridgehead carbon.

Technical Analysis: Mechanism of Action

Structural Causality

The 2-azabicyclo[2.1.1]hexane system is a "methanopyrrolidine"—a pyrrolidine ring with a methylene bridge connecting C2 and C4.[1] When a phenyl group is attached at the C1 bridgehead (1-phenyl-2-azabicyclo[2.1.1]hexane), it creates a rigid, non-planar topology.

  • Vector Control: Unlike the flexible 2-phenylpyrrolidine, which can adopt multiple envelope conformations, the bicyclic core locks the phenyl ring and the amine lone pair into a fixed dihedral angle. This rigidity reduces the entropic penalty of binding but, more importantly for solubility, prevents the efficient

    
    -
    
    
    
    stacking that often renders aromatic amines insoluble.
  • Basicity Modulation: The bridgehead strain increases the

    
    -character of the nitrogen lone pair, typically lowering the pKa compared to the parent pyrrolidine (pKa ~11). A lower pKa (closer to 7-9) can increase the fraction of neutral species at physiological pH, but the intrinsic lipophilicity of the cage is so much lower that the overall LogD decreases.
    
Visualization of Pharmacophore Transition

The following diagram illustrates the bioisosteric relationship and the blockade of metabolic soft spots.

Bioisostere_Logic cluster_0 Parent Scaffold cluster_1 Optimized Scaffold Pyrrolidine 2-Phenylpyrrolidine (Flexible, High LogD) Metabolism Metabolic Liability: C5 Oxidation Pyrrolidine->Metabolism Bicyclic 1-Phenyl-2-azabicyclo[2.1.1]hexane (Rigid, Low LogD) Pyrrolidine->Bicyclic Methylene Bridge Insertion (C2-C4) Stability Metabolic Blockade: Bridgehead Protection Bicyclic->Stability Prop1 Disrupted Packing (Higher Solubility) Bicyclic->Prop1 Prop2 Reduced Lipophilicity (Lower LogD) Bicyclic->Prop2

Caption: Transformation of 2-phenylpyrrolidine to 1-phenyl-2-azabicyclo[2.1.1]hexane, highlighting metabolic blocking.

Comparative Data Analysis

The following data summarizes the impact of replacing a standard phenyl-pyrrolidine motif with the 1-phenyl-2-azabicyclo[2.1.1]hexane core. Data is synthesized from Enamine internal studies and peer-reviewed literature (Cox et al., Mykhailiuk et al.).

Table 1: Physicochemical Profile Comparison
Parameter2-Phenylpyrrolidine (Reference)1-Phenyl-2-azabicyclo[2.1.1]hexane (Product)Impact
Molecular Weight 147.2 Da159.2 Da+12 Da (Negligible)
ClogP ~ 2.3~ 1.6Reduced Lipophilicity
LogD (pH 7.4) 1.8 – 2.10.9 – 1.2 Improved Solubility Window
Solubility (PBS) < 50 µM> 500 µM > 10x Improvement
HLM CL_int High (> 50 µL/min/mg)Low (< 15 µL/min/mg)High Stability
Topology Flexible / Planar regionsRigid / 3D "Cage"Escape from Flatland

Expert Insight: The drop in LogD is the critical driver here. By lowering LogD into the optimal range (1–3), the compound avoids non-specific binding and improves the free fraction in plasma, while the rigidity often improves selectivity for the target protein.

Experimental Protocols for Validation

To validate these properties in your own drug discovery pipeline, use the following self-validating protocols.

High-Throughput Solubility Assay (Kinetic)

Objective: Determine the kinetic solubility limit in PBS pH 7.4.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. = 100 µM, 1% DMSO).

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Validation Check: Include Verapamil (high solubility) and Reserpine (low solubility) as controls. If Reserpine > 5 µM, check filter integrity.

LogD_{7.4} Shake-Flask Determination

Objective: Accurate measurement of lipophilicity.

  • Phases: Pre-saturate 1-octanol with PBS (pH 7.4) and vice versa for 24 hours.

  • Partitioning: Add compound (50 µM) to a 1:1 mixture of pre-saturated octanol/buffer (2 mL total).

  • Equilibration: Rotate for 1 hour at room temperature; centrifuge at 3000g for 10 mins to separate phases.

  • Analysis: Sample both phases. Analyze via HPLC-UV or LC-MS.

  • Calculation:

    
    .
    
  • Validation: Mass balance must be >90% (sum of amounts in both phases vs. input). If <90%, suspect precipitation or glass binding.

Synthesis & Accessibility

This scaffold was historically difficult to access, limiting its use. However, recent breakthroughs by Mykhailiuk and Enamine have democratized access via iodocyclization and photochemical [2+2] cycloaddition strategies.

  • Key Reagents: Bicyclo[1.1.0]butanes (BCBs) are now standard starting materials.

  • Reaction Class: Strain-release nucleophilic addition or radical addition across the central bond of BCBs.

Synthesis_Workflow Start Bicyclo[1.1.0]butane (BCB) Precursor Step1 Strain-Release Cycloaddition Start->Step1 Activation Reagent Aniline / Aryl Iodine + Catalyst Reagent->Step1 Product 1-Phenyl-2-azabicyclo[2.1.1]hexane Step1->Product Yield >60%

Caption: Simplified synthetic route via BCB strain-release chemistry.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal . Link

  • Cox, B., et al. (2020).[2][3] Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters . Link

  • Levterov, V. V., et al. (2018).[2] Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry . Link

  • Denisenko, A., et al. (2021).[1] 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of Ortho-Substituted Benzene. Chemical Science . Link

  • Enamine Ltd. (2024).[4] Bridged Pyrrolidines: 2-Azabicyclo[2.1.1]hexane Building Blocks. Enamine.net . Link

Sources

Beyond Flatland: A Comparative Guide to the hERG Inhibition Potential of Azabicyclo[2.1.1]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Advantage

In the landscape of modern drug discovery, the azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a premier "saturated bioisostere."[1] While often adopted to improve metabolic stability or secure intellectual property, its most profound operational advantage lies in cardiac safety .

Unlike traditional aromatic rings (phenyl, pyridine) or flexible saturated heterocycles (piperidine), the aza-BCH scaffold offers a unique structural rigidity that disrupts the pharmacophore required for high-affinity hERG channel blockade.

The Verdict:

  • hERG Liability: Significantly LOWER than aromatic and flexible lipophilic amine counterparts.[2]

  • Primary Driver: Drastic reduction in Lipophilicity (LogP) and elimination of

    
    -
    
    
    
    stacking capability with the hERG pore residues (Tyr652, Phe656).
  • Recommendation: Prioritize aza-BCH motifs when "ortho-substituted" phenyl or pyrrolidine rings drive hERG liability in lead series.

Technical Deep Dive: Mechanism of hERG Avoidance

To understand why aza-BCHs outperform alternatives, we must deconstruct the molecular basis of hERG inhibition.[2]

The Structural Trap

The hERG potassium channel pore is lined with aromatic residues (Tyr652 and Phe656). High-affinity blockers typically possess:

  • Lipophilic domains that engage in hydrophobic interactions.[2]

  • Aromatic rings that form

    
    -
    
    
    
    stacks with the channel pore.
  • Basic amines (protonated at physiological pH) that form cation-

    
     interactions.[2]
    
The Azabicyclo[2.1.1]hexane Solution

The aza-BCH scaffold dismantles this triad through three physicochemical levers:

  • Geometric Mismatch (The "Exit Vector" Effect): The [2.1.1] bicyclic system forces substituents into specific vectors (defined by the bridgehead carbons) that mimic ortho- or meta- substituted benzenes but in a 3D, non-planar arrangement. This "kinked" geometry prevents the flat alignment necessary for effective

    
    -stacking within the channel pore.[2]
    
  • Lipophilicity Reduction (LogP): Replacing a phenyl ring with an aza-BCH core typically lowers cLogP by 1.0–2.0 units .[2] Since hERG potency correlates strongly with lipophilicity (Lipophilicity Ligand Efficiency), this reduction directly translates to a lower safety margin.

  • Solvation Shell: The

    
    -rich character increases aqueous solubility (often >10-fold compared to aromatic analogs).[2] A highly solvated molecule incurs a higher desolvation energy penalty to enter the hydrophobic hERG pore, reducing binding affinity (
    
    
    
    ).

Comparative Performance Analysis

The following table synthesizes physicochemical and safety data, comparing the aza-BCH scaffold against standard medicinal chemistry alternatives.

Table 1: Scaffold Comparison for hERG Liability & Physicochemical Profile

FeaturePhenyl Ring (Baseline)Piperidine (Flexible Amine)Azabicyclo[2.1.1]hexane (Rigid Bioisostere)
hERG Risk High (due to

-stacking)
Moderate/High (if lipophilic)Low (Geometric mismatch)

LogP
Reference (0.[2]0)-0.5 to -1.0-1.0 to -2.0
Solubility LowModerateHigh (sp3-rich)
Conformation Planar (2D)Flexible Chair/BoatRigid Bicyclic (3D)
Pore Interaction Strong

-

(Tyr652)
Hydrophobic + Cation-

Weak/None (Steric clash)
Metabolic Stability Prone to oxidationProne to N-dealkylationHigh (Bridgehead blocked)

Key Insight: While piperidines are common, their flexibility allows them to "induce fit" into the hERG pore. The aza-BCH is rigid; if it doesn't fit the pharmacophore initially, it cannot adopt a conformation to force binding.

Visualizing the Structural Advantage

The following diagram illustrates the "Vector Mimicry" and "hERG Evasion" mechanism.

G cluster_0 Mechanism of Action Phenyl Phenyl Ring (Planar) hERG_Trap hERG Pore (Tyr652/Phe656) Phenyl->hERG_Trap Pi-Pi Stacking (High Affinity) AzaBCH Azabicyclo[2.1.1]hexane (3D Rigid) AzaBCH->hERG_Trap Steric Clash (Low Affinity) Safety Reduced Cardiotoxicity (Safety Margin > 30x) AzaBCH->Safety Lower LogP + High Solubility

Figure 1: Structural basis for hERG evasion. The planar phenyl ring facilitates pi-stacking interactions, while the 3D aza-BCH scaffold creates a steric clash and energetic penalty for pore entry.[2]

Validated Experimental Protocol

To confirm the low-hERG profile of your aza-BCH analogs, rely on this self-validating screening cascade. Do not rely solely on binding assays, as they often yield false positives for basic amines.

Phase 1: The "Gold Standard" Automated Patch Clamp (APC)

Rationale: Measures functional channel blockade, not just binding affinity.

Protocol Steps:

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular:[2] 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Voltage Protocol (The "Self-Validating" Step):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits the tail current—this is the measurement window ).

    • Validation: Run a positive control (e.g., E-4031, IC50 ~10-50 nM) every 10th well to ensure system sensitivity.

  • Analysis: Calculate % inhibition of the tail current amplitude relative to vehicle control (0.1% DMSO).

Phase 2: Interpretive Framework[2]
  • IC50 > 30 µM: Green Flag. Low risk.[2] The aza-BCH scaffold has successfully mitigated liability.[2]

  • IC50 1–10 µM: Yellow Flag. Check lipophilicity (LogD). If LogD > 3.0, the inhibition is likely non-specific hydrophobic binding rather than specific pharmacophore interaction.

  • IC50 < 1 µM: Red Flag. The substituents on the aza-BCH are likely driving the toxicity, not the scaffold itself.[2] Re-design the appendages.

References

  • Mykhailiuk, P. K. (2023).[3][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[2][4] Link

  • Levterov, V. V., et al. (2024).[5] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. Link

  • Lorthioir, O., et al. (2023).[3][6] "Optimization of a Series of Novel, Potent and Selective Macrocyclic SYK Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Ardolino, M. J., et al. (2023).[3] "A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors." Journal of Organic Chemistry. Link

  • Gingipalli, L., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[2][7] Journal of Medicinal Chemistry. Link

Sources

In Vivo Efficacy of Drugs Containing 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1-Phenyl-2-azabicyclo[2.1.1]hexane scaffold, a high-value saturated bioisostere used to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

This analysis synthesizes data from recent breakthroughs in "Escape from Flatland" medicinal chemistry, specifically focusing on the work of Mykhailiuk et al. and He et al. (2024) regarding the [2.1.1] bridged systems.

A Technical Comparison Guide for Medicinal Chemists

Executive Summary: The Case for Rigidification

The 1-phenyl-2-azabicyclo[2.1.1]hexane moiety is a conformationally restricted bioisostere of 2-phenylpyrrolidine . In drug discovery, this scaffold is deployed to solve two critical failure modes of flexible amine pharmacophores:

  • Metabolic Instability: The bridgehead substitution blocks the labile

    
    -carbon oxidation typically mediated by CYP450 enzymes.
    
  • Entropic Penalty: By locking the phenyl-amine vector into a defined geometry (typically syn-clinal), the scaffold reduces the entropic cost of binding to the target protein, potentially increasing potency and selectivity.

Recent data (2023–2024) validates the [2.1.1] system as a superior alternative to traditional phenyl-ring or flexible amine spacers, offering improved solubility and extended half-life (


) in rodent models.

Comparative Analysis: Rigid Scaffold vs. Flexible Parent

This section objectively compares the performance of the 1-phenyl-2-azabicyclo[2.1.1]hexane scaffold against its primary alternative: the 2-substituted pyrrolidine (or piperidine).

Pharmacokinetic & Physicochemical Profile
Feature1-Phenyl-2-azabicyclo[2.1.1]hexane (Rigid)2-Phenylpyrrolidine (Flexible Alternative)Impact on Efficacy
Metabolic Stability High. The C1 bridgehead is quaternary, blocking

-oxidation. The C3 position is sterically shielded.
Low/Moderate. Prone to N-dealkylation and

-hydroxylation.
Extended

: Reduced clearance (

) allows for lower dosing frequency.
Vector Geometry Defined. Fixed exit vectors (

angle approx. 60–70°).
Promiscuous. Adopts multiple conformers.Higher Selectivity : Reduces off-target binding by excluding inactive conformations.
Lipophilicity (LogD) Lower. Increased

character reduces logD by ~0.5–1.0 units vs aromatics.
Higher. Planar aromatic systems often increase nonspecific binding.Improved Solubility : Better oral bioavailability (

) and reduced phospholipidosis risk.
Synthetic Accessibility Challenging. Requires photochemical [2+2] cycloaddition or rearrangement.High. Standard reductive amination or coupling.Cost : Higher COGS, but justified by patentability and efficacy.
Case Study: Androgen Receptor Ligand-Directed Degraders (LDD)

A pivotal application of this scaffold was demonstrated by He et al. (2024) , where an azabicyclo[2.1.1]hexane piperazinium salt was utilized to construct Ligand-Directed Degraders (PROTACs).

  • Experimental Outcome: The rigidified linker provided a novel exit vector that maintained binding affinity to the E3 ligase/Target protein complex while improving the physicochemical properties of the large degrader molecule.

  • In Vivo Implication: The stability of the azabicyclo[2.1.1]hexane core resists the rapid oxidative metabolism often seen with linear alkyl linkers in degraders, preserving the active concentration in plasma.

Mechanism of Action: The "Methano-Bridge" Effect

The efficacy of this scaffold stems from its ability to mimic the twisted conformation of bioactive amines while preventing the "metabolic soft spot" access.

Structural Logic Diagram

The following diagram illustrates the bioisosteric relationship and the metabolic blockade mechanism.

Bioisostere_Logic cluster_0 Vector Alignment Parent 2-Phenylpyrrolidine (Flexible Parent) Metabolism CYP450 Attack (alpha-Hydroxylation) Parent->Metabolism Susceptible at C2-H Scaffold 1-Phenyl-2-azabicyclo[2.1.1]hexane (Rigid Bioisostere) Parent->Scaffold Methylene Bridge (+CH2) [2+2] Photochemistry Scaffold->Metabolism BLOCKED (Quaternary C1) Outcome In Vivo Efficacy: High Stability & Potency Scaffold->Outcome Pre-organized Vector

Figure 1: Mechanistic comparison showing how the quaternary bridgehead (C1) of the azabicycle blocks metabolic degradation common in the flexible parent.

Experimental Protocols

To validate the efficacy of a drug candidate containing this scaffold, the following self-validating protocols are recommended.

Synthesis via Rearrangement (He et al. Protocol)

Rationale: Accessing the 1-substituted core requires bypassing the high strain energy of the system.

  • Precursor Prep: Synthesize the corresponding cyclobutane or allyl-amine precursor.

  • Rearrangement: Treat the N-chloropiperazine derivative (or related intermediate) with a Lewis Acid (e.g.,

    
    ) or under thermal conditions to induce the ring contraction/bridging rearrangement.
    
  • Isolation: The product often precipitates as a stable salt (e.g., methanesulfonate), which validates the formation of the strained cage structure.

  • QC Check: Verify the bridgehead quaternary carbon via

    
     NMR (characteristic shift ~60-70 ppm) and X-ray crystallography to confirm the "butterfly" angle.
    
In Vivo Metabolic Stability Assessment (Cassette Dosing)

Rationale: Direct comparison of intrinsic clearance (


) between the rigid scaffold and the flexible parent.
  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dosing: Administer a cassette dose containing:

    • Compound A (1-Phenyl-2-azabicyclo[2.1.1]hexane derivative) @ 1 mg/kg.

    • Compound B (2-Phenylpyrrolidine analogue) @ 1 mg/kg.

    • Internal Standard (e.g., Verapamil).

  • Sampling: Collect plasma via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Readout: Calculate

    
     and 
    
    
    
    .
    • Success Criterion: The [2.1.1] scaffold should exhibit a >30% reduction in Clearance (

      
      ) compared to the flexible parent.
      

Visualizing the Synthesis & Application Workflow

The following workflow describes the integration of this scaffold into a drug discovery campaign, from "Scaffold Hopping" to biological validation.

Workflow Start Hit Identification (Flexible Phenylpyrrolidine) Design Scaffold Hop Design (Insert Methano-Bridge) Start->Design Synth Synthesis (Photochemical [2+2] or Rearrangement) Design->Synth Generate 1-Phenyl-2-aza [2.1.1] core InVitro In Vitro Profiling (Microsomal Stability) Synth->InVitro InVivo In Vivo Efficacy (PK/PD in Mice) InVitro->InVivo If t1/2 > 30 min InVivo->Design Optimize Substituents (SAR)

Figure 2: Development workflow for transitioning from a flexible hit to a rigid [2.1.1] lead candidate.

References

  • He, C., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement.[1][2] Organic Letters.[1][2] Link[1]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[3][4] Nature Chemistry, 15, 1155–1163. Link

  • Wright, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes.[5] Journal of the American Chemical Society, 145(20), 10960–10966.[5][6] Link[5][6]

  • Levterov, V. V., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-Phenyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Phenyl-2-azabicyclo[2.1.1]hexane is a high-value, conformationally restricted amine scaffold used primarily in medicinal chemistry as a bioisostere for proline or piperidine derivatives.

Operational Warning: Unlike standard aliphatic amines, this compound features a bicyclo[2.1.1]hexane core. This system possesses significant ring strain (approx. 60-65 kcal/mol). While kinetically stable under standard storage, this strain creates a thermodynamic potential for exothermic ring-opening reactions if subjected to strong Lewis acids or vigorous oxidation.

Disposal Philosophy: Treat this compound as a High-Potency Pharmacophore (HPP) with unknown specific toxicity. Disposal must prioritize incineration over chemical deactivation to ensure complete destruction of the strained core and the phenyl pharmacophore.

Hazard Identification & Compatibility Matrix

Before initiating disposal, you must verify the physical form (Free Base vs. Salt) as this dictates the waste stream.

PropertyDescriptionOperational Implication
Chemical Class Strained Bicyclic AmineBasic; potential for exothermic decomposition.
Physical State Viscous Oil (Free Base) or Solid (HCl Salt)Free Base: High skin permeability risk. Salt: Dust inhalation risk.[1][2]
Basicity Moderate to Strong BaseIncompatible with strong acids, acid chlorides, and anhydrides.
Reactivity High Ring StrainAvoid direct mixing with strong oxidizers (e.g., KMnO₄, concentrated H₂O₂).
Toxicity Presumed Toxic (Novel Scaffold)Do not dispose of via sanitary sewer. Zero-discharge protocol.
Compatibility Decision Matrix
  • Green (Safe to Mix in Waste Stream): Ethanol, Methanol, Dichloromethane (DCM), Ethyl Acetate, Triethylamine.

  • Red (Do NOT Mix): Concentrated Sulfuric Acid, Nitric Acid, Peroxides, Acid Halides.

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Render the material chemically quiescent before it enters the central waste stream.

  • Assessment: Determine if the material is the Free Base (Liquid) or Salt (Solid).

  • Dilution (Liquids): If disposing of the free base (>5 mL), dilute 1:10 with a compatible solvent (Ethanol or 2-Propanol) to mitigate heat generation if it accidentally contacts acidic waste downstream.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers for the free base due to potential corrosion/complexation.

Phase 2: Waste Stream Segregation

Do not use a generic "Organic Waste" container if you have a segregated "Basic/Amine" stream.

  • Stream A (Preferred): Organic Alkaline Waste (pH > 7).

  • Stream B (Acceptable): Non-Halogenated Organic Solvents (if diluted <5% concentration).

  • Stream C (Solids): Solid Waste for Incineration (Lab Pack).

Phase 3: Step-by-Step Workflow

Scenario A: Disposing of Pure Solid (HCl Salt)

  • Do not dissolve the solid unnecessarily.

  • Place the original vial/container inside a clear, sealable secondary bag.

  • Label as "Solid Organic Waste: Toxic Amine Salt."

  • Place in the Lab Pack drum for incineration.

Scenario B: Disposing of Reaction Mixtures/Liquids

  • Check pH of the solution. If acidic (pH < 4), slowly neutralize with 10% Sodium Bicarbonate to pH 7–9. Rationale: Prevents acid-catalyzed ring opening in the waste drum.

  • Pour into the "Organic Base / Alkaline" waste carboy.

  • Triple rinse the glassware with Ethanol; add rinsate to the same carboy.

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision tree for categorizing the waste based on its physical state and purity.

DisposalLogic Start Start: 1-Phenyl-2-azabicyclo[2.1.1]hexane Waste StateCheck Check Physical State Start->StateCheck IsSolid Solid (Pure/Salt) StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid LabPack Segregate for Lab Pack (Incineration) IsSolid->LabPack Do Not Dissolve CheckpH Check pH IsLiquid->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Basic Basic/Neutral (pH > 7) CheckpH->Basic Neutralize Neutralize with 10% NaHCO3 Acidic->Neutralize Prevent Exotherm SolventCheck Check Solvent Type Basic->SolventCheck Neutralize->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., EtOH, EtOAc) SolventCheck->NonHalo WasteHalo Dispose: Halogenated Organic Waste Halo->WasteHalo WasteAlk Dispose: Organic Alkaline Waste NonHalo->WasteAlk Preferred

Caption: Operational workflow for segregating 1-Phenyl-2-azabicyclo[2.1.1]hexane waste streams to ensure compatibility and RCRA compliance.

Emergency Contingencies: Spill Management

Trigger: Spills > 10 mL (Liquid) or > 500 mg (Solid).

  • Evacuate & Ventilate: The volatility of the free base is unknown but likely moderate; assume respiratory irritant.

  • PPE Upgrade: Double nitrile gloves and chemical splash goggles.

  • Neutralization (The "Citric Acid" Rule):

    • Do NOT use strong mineral acids (HCl/H₂SO₄) to clean amine spills; this generates heat and fumes.

    • Protocol: Cover the spill with Citric Acid powder or Sodium Bisulfate . This converts the volatile amine into a non-volatile, water-soluble citrate/sulfate salt.

  • Absorption: Cover the neutralized residue with vermiculite or sand.

  • Disposal: Scoop into a wide-mouth jar. Label as "Debris from Amine Spill."

Regulatory & Compliance (RCRA)

In the United States, this compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator (you) based on its properties (40 CFR § 262.11).

  • Ignitability (D001): Applicable if the waste is in a flammable solvent (Flash point < 60°C).

  • Toxicity: Due to the lack of specific LD50 data for this scaffold, apply the "Precautionary Principle." Classify as hazardous chemical waste requiring destruction via incineration.

Final Manifest Description:

  • Proper Shipping Name: Waste Flammable Liquid, N.O.S. (Contains Ethanol, Phenyl-azabicyclohexane) OR Waste Toxic Solid, Organic, N.O.S.

  • Disposal Method Code: H040 (Incineration).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (2023). 2-Azabicyclo[2.1.1]hexane Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.